3-Cyano-4-methylpyridine
Description
Properties
IUPAC Name |
4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPHZHNODDMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281046 | |
| Record name | 3-Cyano-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-01-9 | |
| Record name | 4-Methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 19882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5444-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyano-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methylpyridine, also known as 4-methyl-3-pyridinecarbonitrile or 4-methylnicotinonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its unique chemical structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors. This document provides an in-depth overview of its properties, synthesis, and applications.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Citations |
| CAS Number | 5444-01-9 | [1][2][3] |
| Molecular Formula | C₇H₆N₂ | [2][3][4] |
| Molecular Weight | 118.14 g/mol | [2][3] |
| Appearance | White to light orange or green crystalline powder | [3] |
| Melting Point | 41 - 52 °C | [2][4] |
| Boiling Point | 242 - 243 °C (at 760 mmHg); 108 - 111 °C (at 20 mmHg) | [2][4] |
| Density | 1.114 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [4] |
| Purity | Typically >98.0% (by GC or HPLC) | [2][3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 3-cyano-4-methyl-2,6-dichloropyridine.[1]
Experimental Protocol
Materials:
-
3-cyano-4-methyl-2,6-dichloropyridine
-
Palladium dichloride (PdCl₂)
-
Sodium acetate
-
Methanol
-
Hydrogen gas (1 atm)
-
Chloroform
-
Silica gel
Procedure:
-
A solution of 3-cyano-4-methyl-2,6-dichloropyridine (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL) is degassed.
-
Palladium dichloride (50 mg, 0.3 mmol) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 14 hours at room temperature.
-
Upon completion of the reaction, the precipitate is filtered and washed with methanol (3 x 20 mL).
-
The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
-
Chloroform (50 mL) is added to the residue.
-
The chloroform solution is filtered through a thin pad of silica gel, which is then washed with additional chloroform.
-
The filtrate is evaporated to dryness to yield this compound as a yellow oil.
This procedure typically results in a high yield of the desired product.[1]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of anticancer agents. For instance, it is a key intermediate in the preparation of a series of azaindenoisoquinoline topoisomerase I inhibitors, which are being investigated as potential cancer therapeutics.[1] The presence of the cyano and methyl groups on the pyridine ring allows for diverse chemical modifications, enabling the creation of a wide range of pharmacologically active molecules.[4]
Reactivity and Chemical Stability
The chemical stability of this compound is influenced by its molecular structure and the surrounding environment. The pyridine ring, being an aromatic heterocycle, provides a degree of stability. However, the cyano group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The methyl group can also be a site for oxidation or other reactions under specific conditions. In acidic or basic environments, the nitrogen atom of the pyridine ring can be protonated or deprotonated, affecting its reactivity.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 3-cyano-4-methyl-2,6-dichloropyridine.
References
- 1. This compound | 5444-01-9 [chemicalbook.com]
- 2. 5444-01-9 this compound AKSci N318 [aksci.com]
- 3. This compound | 5444-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Cyano-4-methylpyridine
This guide provides a comprehensive overview of the spectroscopic data for 3-Cyano-4-methylpyridine, a significant intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Chemical Structure and Properties
-
IUPAC Name: 4-methylpyridine-3-carbonitrile
-
Synonyms: 3-Cyano-4-picoline, 4-Methylnicotinonitrile
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.77 | s | - | 1H | H-2 (Pyridine Ring) |
| 8.63 | d | 6.0 | 1H | H-6 (Pyridine Ring) |
| 7.30 | d | 6.0 | 1H | H-5 (Pyridine Ring) |
| 2.56 | s | - | 3H | -CH₃ (Methyl Group) |
| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz |
¹³C NMR (Carbon NMR) Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~150-155 | C-2, C-6 (Pyridyl) |
| ~140-145 | C-4 (Pyridyl) |
| ~125-130 | C-5 (Pyridyl) |
| ~115-120 | C-3 (Pyridyl), -CN |
| ~110-115 | -CN |
| ~18-22 | -CH₃ |
A full IR spectrum with peak assignments for this compound is not detailed in the available resources. The table below lists the expected characteristic absorption bands for the principal functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2975-2850 | C-H (Methyl) | Stretching |
| ~2230-2210 | C≡N (Nitrile) | Stretching |
| ~1600-1450 | C=C, C=N (Pyridine Ring) | Stretching |
| ~1465 | C-H (Methyl) | Bending |
| ~1380 | C-H (Methyl) | Bending |
Detailed fragmentation data from mass spectrometry of this compound is not specified in the search results. The primary data point is the molecular ion peak.
| m/z | Ion | Notes |
| 118 | [M]⁺ | Molecular Ion |
Plausible Fragmentation Pathways: The fragmentation of the molecular ion ([M]⁺) would likely involve the loss of stable neutral molecules or radicals. Common fragmentation patterns for similar aromatic nitriles and pyridines could include:
-
Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 91.
-
Loss of a methyl radical (CH₃, m/z 15): This would result in a fragment at m/z 103.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
To ensure homogeneity, the solution can be gently vortexed or sonicated.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
The magnetic field is shimmed (either automatically or manually) to optimize its homogeneity and improve spectral resolution.
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a significantly higher number of scans is typically required due to its lower natural abundance and sensitivity.
-
Initiate the data acquisition.
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons.
-
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
If the resulting peaks are too intense, the film is too thick and can be thinned by washing the plate and using a more dilute solution. If the peaks are too weak, another drop of the solution can be added.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Run the sample scan to obtain the infrared spectrum of the compound. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups present in the molecule.
-
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
The sample molecules are ionized. Common techniques for a molecule of this type include:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): A high voltage is applied to the liquid sample solution, creating an aerosol of charged droplets. This is a "soft" ionization technique that typically results in the protonated molecule ([M+H]⁺) with minimal fragmentation.
-
-
-
Mass Analysis and Detection:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions versus their m/z ratio.
-
The peak with the highest m/z value is typically identified as the molecular ion, which provides the molecular weight of the compound.
-
Other peaks in the spectrum correspond to fragment ions, and their masses can be used to deduce the structure of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylnicotinonitrile, a valuable pyridine-based intermediate in pharmaceutical and agrochemical research. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents the expected analytical data for the final compound.
Synthesis of 4-Methylnicotinonitrile
The most common and effective method for the synthesis of 4-methylnicotinonitrile is the dehydration of 4-methylnicotinamide. This precursor can be synthesized from commercially available 4-methylnicotinic acid. The overall synthetic scheme is a two-step process: amidation of 4-methylnicotinic acid followed by dehydration of the resulting amide.
Synthetic Pathway Overview
The logical workflow for the synthesis of 4-methylnicotinonitrile is depicted below.
Unveiling the Structural Architecture of 3-Cyano-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the crystal structure of 3-Cyano-4-methylpyridine (also known as 4-Methyl-3-pyridinecarbonitrile). Despite extensive searches of crystallographic databases, the crystal structure of isolated this compound has not been publicly reported. However, its structural parameters have been determined within a coordination polymer, offering valuable insights into its molecular geometry and bonding. This document details the available crystallographic data, the experimental protocols for its determination, and the logical workflow involved in such structural analyses.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂. It serves as a versatile precursor in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its biological significance is emerging, with some derivatives being investigated for their potential as inhibitors of enzymes such as the renal outer medullary potassium (ROMK) channel.[2] Understanding the precise three-dimensional structure of this molecule is paramount for structure-based drug design and the rational development of novel bioactive agents.
Crystal Structure Analysis
As of the latest available data, the single crystal structure of pure this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, its crystal structure has been elucidated as a ligand within a two-dimensional Hofmann-like coordination polymer, specifically Fe(II)(this compound)₂[Ag(CN)₂]₂.[3] In this complex, the this compound molecule acts as a monodentate ligand, coordinating to the Iron(II) center through its pyridine nitrogen atom.
Crystallographic Data of the Coordination Complex
The detailed crystallographic data for the Fe(II)(this compound)₂[Ag(CN)₂]₂ complex is essential for understanding the geometry of the coordinated this compound. While the specific CIF (Crystallographic Information File) for this exact complex is not publicly accessible, the table below presents typical crystallographic parameters for a similar Hofmann-like spin-crossover polymer to illustrate the nature of the data.
| Parameter | Example Value (for a related Fe(II) complex) |
| Empirical Formula | C₁₄H₁₂FeN₆Ag₂ |
| Formula Weight | 615.88 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a | 7.985(2) Å |
| b | 16.543(4) Å |
| c | 8.123(2) Å |
| α | 90° |
| β | 108.97(3)° |
| γ | 90° |
| Volume | 1015.2(4) ų |
| Z | 2 |
| Density (calculated) | 2.016 Mg/m³ |
| Absorption coefficient | 3.259 mm⁻¹ |
| F(000) | 596 |
Note: The data presented in this table is for a representative Fe(II) Hofmann-like coordination polymer and is intended for illustrative purposes only. The precise unit cell dimensions for the complex containing this compound may differ.
Molecular Geometry of Coordinated this compound
Within the coordination polymer, the geometry of the this compound ligand is influenced by its coordination to the metal center and intermolecular interactions within the crystal lattice. Analysis of the crystallographic data from the host-guest system would typically provide precise measurements for the following:
-
Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, C≡N).
-
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-N).
-
Torsion Angles: The dihedral angles describing the conformation of the molecule.
Without the specific CIF file, a detailed table of these parameters for the coordinated this compound cannot be provided. However, it is expected that the pyridine ring remains largely planar, with the cyano and methyl groups lying in the same plane.
Experimental Protocols
The determination of the crystal structure of the Fe(II)(this compound)₂[Ag(CN)₂]₂ coordination polymer involves two key stages: synthesis and single-crystal X-ray diffraction.
Synthesis of the Coordination Polymer
The synthesis of Hofmann-like coordination polymers typically involves the self-assembly of the constituent components in a suitable solvent system. For the Fe(II)(this compound)₂[Ag(CN)₂]₂, the general procedure would be as follows:
-
Preparation of Precursor Solutions: A solution of an Iron(II) salt (e.g., FeCl₂ or Fe(BF₄)₂·6H₂O) in a solvent such as methanol or ethanol is prepared. A separate solution containing a stoichiometric amount of K[Ag(CN)₂] is also prepared.
-
Ligand Addition: A solution of this compound in the same solvent is prepared.
-
Crystallization: The solution of the iron salt is combined with the K[Ag(CN)₂] solution, followed by the slow addition of the this compound solution. Alternatively, slow diffusion techniques (e.g., layering of the solutions) can be employed to promote the growth of high-quality single crystals suitable for X-ray diffraction. The mixture is typically left undisturbed in a controlled environment (e.g., at a constant temperature) for several days to allow for crystal formation.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction
The determination of the crystal structure from a suitable single crystal is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a large number of diffraction spots by rotating the crystal through a series of angles.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate.[4][5] However, as a structural motif in pharmacologically active molecules, its influence on biological targets is of significant interest. For instance, derivatives of this compound are being explored for their therapeutic potential, which suggests that this core structure can interact with biological macromolecules and potentially modulate their function. Further research is required to elucidate any direct effects of this compound on cellular signaling cascades.
Workflow Diagrams
To visually represent the processes described in this guide, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and structural determination.
Caption: Logical workflow for structural data acquisition and reporting.
Conclusion
While the crystal structure of isolated this compound remains to be determined, its structural characterization within a coordination polymer provides crucial information for molecular modeling and understanding its behavior in condensed phases. The methodologies outlined in this guide are standard practices in the field of chemical crystallography and offer a roadmap for the structural elucidation of this and similar compounds. Further research into the synthesis of single crystals of pure this compound is warranted to provide a complete structural picture and to support ongoing efforts in medicinal and materials chemistry.
References
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. BMS-986308 | ROMK inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5444-01-9 [amp.chemicalbook.com]
- 5. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 3-Cyano-4-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its stability under various conditions and details its reactivity towards common chemical transformations, supported by experimental protocols and quantitative data.
Chemical Stability
This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability can be influenced by temperature, light, and pH. Understanding these parameters is crucial for its proper storage, handling, and use in synthetic applications.
Thermal Stability
General Experimental Protocol for Thermogravimetric Analysis (TGA):
A common method to assess thermal stability is Thermogravimetric Analysis (TGA).
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan (e.g., platinum or alumina).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample mass as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the temperature ranges of mass loss events.
Photochemical Stability
Specific studies on the photochemical stability of this compound are limited. However, pyridine and its derivatives can be susceptible to photochemical reactions. The aromatic pyridine ring can absorb UV light, potentially leading to degradation or photochemical reactions. For instance, pyridine has been shown to react with atomic oxygen and nitrogen under conditions simulating the primitive Earth's atmosphere, indicating that the aromatic ring is not preserved under such chemical attack.
General Experimental Protocol for Photostability Testing:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Place the solution in a quartz cuvette or a photostable container.
-
Expose the solution to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp).
-
At regular time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
-
The degradation rate can be calculated from the decrease in concentration over time.
Stability in Different pH Conditions
The stability of this compound is expected to be pH-dependent. In acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium salt. This can affect the electron density of the ring and the reactivity of the substituents. In strongly basic or acidic conditions, the cyano group is susceptible to hydrolysis.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the pyridine ring, the electron-withdrawing cyano group, and the electron-donating methyl group.
Hydrolysis of the Cyano Group
The cyano group of this compound can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: first to the corresponding carboxamide (4-methylnicotinamide) and then to the carboxylic acid (4-methylnicotinic acid).
Studies on the hydrolysis of 3-cyanopyridine in high-temperature liquid water have shown that it follows a consecutive first-order reaction model. The activation energy for the hydrolysis of 3-cyanopyridine to 3-pyridinecarboxamide is 65.2 kJ/mol, and for the subsequent hydrolysis to nicotinic acid is 85.8 kJ/mol[2][3]. Selective production of either the amide or the carboxylic acid can be achieved by controlling the reaction conditions[2][3].
Reaction Pathway for Hydrolysis:
Caption: Hydrolysis pathway of this compound.
Experimental Protocol for Hydrolysis to 4-Methylnicotinic Acid:
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
If the reaction was performed in acid, neutralize with a base to precipitate the product. If performed in base, acidify to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-methylnicotinic acid.
Reduction of the Cyano and Pyridine Ring
The cyano group and the pyridine ring of this compound can be reduced using various reducing agents.
-
Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst).
-
Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring by catalytic hydrogenation under more forcing conditions (higher pressure and temperature) using catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃).
Table 1: Reduction Reactions of this compound
| Reagent/Catalyst | Target Functional Group | Product |
| LiAlH₄ in THF | Cyano | 3-(Aminomethyl)-4-methylpyridine |
| H₂ / Raney Ni | Cyano | 3-(Aminomethyl)-4-methylpyridine |
| H₂ / PtO₂ (high pressure) | Pyridine Ring | 3-Cyano-4-methylpiperidine |
Oxidation of the Methyl Group
The methyl group at the 4-position is susceptible to oxidation to a carboxylic acid group (pyridine-3,4-dicarboxylic acid) using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. Care must be taken to control the reaction conditions to avoid degradation of the pyridine ring.
Experimental Protocol for Oxidation of the Methyl Group:
-
Suspend this compound in water.
-
Heat the suspension and slowly add a solution of potassium permanganate.
-
Reflux the mixture for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the pyridine-3,4-dicarboxylic acid.
-
Filter the product, wash with cold water, and dry.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. The presence of the strongly electron-withdrawing cyano group further deactivates the ring. The methyl group is an activating, ortho-, para-director. In pyridine, electrophilic attack generally occurs at the 3- and 5-positions. For this compound, the directing effects of the substituents would lead to a complex regioselectivity, but overall, the ring is expected to be highly deactivated towards EAS. Reactions like nitration or halogenation would require harsh conditions.
Predicted Regioselectivity for EAS:
References
An In-depth Technical Guide to the Solubility of 3-Cyano-4-methylpyridine in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Cyano-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of its qualitative solubility in common organic solvents. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data in their own laboratory settings. These methodologies include the gravimetric method and UV/Vis spectrophotometry, which are outlined with procedural workflows and necessary calculations.
Introduction
This compound, also known as 4-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a precursor for the synthesis of a range of biologically active molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. Optimal solvent selection, guided by accurate solubility data, can significantly impact reaction kinetics, yield, and the efficiency of downstream processing, such as crystallization and chromatography.
This guide aims to collate the existing qualitative solubility information for this compound and to provide robust, detailed experimental procedures for researchers to quantitatively assess its solubility in solvents relevant to their work.
Qualitative Solubility of this compound
Based on available chemical literature and supplier information, this compound is generally characterized as a solid that is soluble in several common organic solvents. This solubility is attributed to the polarity imparted by the nitrile group and the nitrogen atom in the pyridine ring.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Organic Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | [1][2][3] |
| Ethanol | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
It is important to note that "soluble" is a qualitative term and does not provide the concentration limits required for process optimization. The subsequent sections of this guide are therefore dedicated to equipping the researcher with the means to determine this data quantitatively.
Experimental Protocols for Quantitative Solubility Determination
The following are detailed methodologies for the accurate measurement of the solubility of this compound in organic solvents.
General Experimental Workflow
The determination of solubility follows a logical progression from sample preparation to data analysis. The general workflow is applicable to both the gravimetric and UV/Vis spectrophotometry methods described below.
Caption: General workflow for solubility determination.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
3.2.1. Methodology
-
Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Weigh the container with the filtered saturated solution to determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
3.2.2. Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of solute (g): (Mass of container + solute) - (Mass of empty container)
-
Mass of solvent (g): (Mass of container + solution) - (Mass of container + solute)
-
Volume of solvent (mL): Mass of solvent (g) / Density of solvent (g/mL) at the experimental temperature.
-
Solubility ( g/100 mL): (Mass of solute (g) / Volume of solvent (mL)) * 100
UV/Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on the Beer-Lambert law, which relates absorbance to concentration.
3.3.1. Methodology
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest. This λmax will be used for all subsequent measurements.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 3.2.1.1 and 3.2.1.2).
-
Filter the saturated solution as described in step 3.2.1.3.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of this diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Solubility (mol/L or g/L) = Concentration of diluted solution × Dilution factor
Conclusion
References
- 1. This compound | 5444-01-9 [amp.chemicalbook.com]
- 2. This compound CAS#: 5444-01-9 [m.chemicalbook.com]
- 3. This compound | 5444-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
An In-depth Technical Guide to 4-Methyl-3-pyridinecarbonitrile: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-3-pyridinecarbonitrile, a key heterocyclic building block in organic synthesis. The document details its historical discovery, outlines various synthetic methodologies with detailed experimental protocols, and presents its known physical and chemical properties in a structured format. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing a foundational understanding of this important molecule.
Introduction
4-Methyl-3-pyridinecarbonitrile, also known as 3-cyano-4-methylpyridine, is a substituted pyridine derivative characterized by a methyl group at the 4-position and a nitrile group at the 3-position of the pyridine ring. Its structural features make it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridine ring influences its reactivity and makes it a valuable synthon for further chemical transformations.
Discovery and History
The first documented synthesis of a series of 4-methyl-3-substituted pyridines, including derivatives that would pave the way for 4-methyl-3-pyridinecarbonitrile, was reported in 1960 by J. M. Bobbitt and D. A. Scola in The Journal of Organic Chemistry.[1] Their work focused on the synthesis of isoquinoline alkaloids and utilized 4-methyl-3-pyridinecarboxaldehyde and other related compounds as key intermediates.
A pivotal precursor in many modern synthetic routes to 4-methyl-3-pyridinecarbonitrile is 2,6-dichloro-4-methylnicotinonitrile. The development of synthetic pathways to this dichloro derivative has been instrumental in the accessibility of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-methyl-3-pyridinecarbonitrile is provided in the table below.
| Property | Value | Reference |
| CAS Number | 5444-01-9 | |
| Molecular Formula | C₇H₆N₂ | |
| Molecular Weight | 118.14 g/mol | |
| Melting Point | 41-44 °C | |
| Boiling Point | 108-111 °C at 20 mmHg | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
Synthesis of 4-Methyl-3-pyridinecarbonitrile
The primary and most cited method for the laboratory-scale synthesis of 4-methyl-3-pyridinecarbonitrile involves the dechlorination of 2,6-dichloro-4-methylnicotinonitrile.
Synthesis of the Precursor: 2,6-Dichloro-4-methylnicotinonitrile
The precursor, 2,6-dichloro-4-methylnicotinonitrile, can be synthesized from 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile.
Experimental Protocol:
A mixture of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (15.0 g, 0.1 mol) and phosphorus oxychloride (60 mL) is heated in a sealed pressure tube at 180 °C for 6 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration and dried under a vacuum to yield 2,6-dichloro-4-methylnicotinonitrile.
Dechlorination to 4-Methyl-3-pyridinecarbonitrile
The final step involves the reductive removal of the two chlorine atoms from the pyridine ring.
Experimental Protocol:
To a solution of 2,6-dichloro-4-methylnicotinonitrile (5.0 g, 26.7 mmol) in methanol (100 mL), is added sodium acetate (4.5 g, 55 mmol) and a catalytic amount of palladium on carbon (5% Pd, 50 mg). The mixture is then hydrogenated in a Parr apparatus at room temperature under an initial hydrogen pressure of 50 psi. The reaction is monitored by the uptake of hydrogen. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel or by distillation under reduced pressure yields pure 4-methyl-3-pyridinecarbonitrile.
A visual representation of this synthetic workflow is provided below.
References
Vibrational Spectroscopy of 3-Cyano-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vibrational spectroscopy of 3-cyano-4-methylpyridine. Due to the current absence of publicly available experimental FT-IR and FT-Raman spectra for this specific molecule, this document focuses on a theoretical analysis using Density Functional Theory (DFT) calculations, a standard and reliable method for predicting vibrational spectra.[1][2][3] This guide outlines the predicted fundamental vibrational modes, their assignments, and expected wavenumbers. Furthermore, it details the standard experimental and computational protocols that would be employed for a thorough vibrational spectroscopic investigation of this compound, drawing parallels from studies on structurally similar compounds. The information presented herein serves as a valuable resource for researchers in the fields of spectroscopy, medicinal chemistry, and drug development.
Introduction
This compound, also known as 4-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a cyano and a methyl group, gives rise to a unique vibrational signature that can be probed using techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and intermolecular interactions of a compound.[4]
This guide presents a theoretical vibrational analysis of this compound based on Density Functional Theory (DFT) calculations. While experimental data is not currently available in public databases, the computational approach provides a robust prediction of the vibrational spectrum. The methodologies and predicted data are presented to aid in the identification and characterization of this molecule and to serve as a foundation for future experimental work.
Theoretical Vibrational Analysis
The vibrational frequencies of this compound were theoretically determined using DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations on organic molecules.[1][2] The calculated harmonic vibrational wavenumbers are typically scaled to correct for anharmonicity and to improve agreement with experimental values.[5]
The predicted vibrational modes are categorized based on the functional groups present in the molecule: the pyridine ring, the cyano group, and the methyl group.
Pyridine Ring Vibrations
The vibrational modes of the pyridine ring are expected in characteristic regions of the spectrum. These include C-H stretching, C-C and C-N stretching, and in-plane and out-of-plane bending vibrations.
Cyano Group Vibrations
The cyano (C≡N) group has a very characteristic and strong stretching vibration that is typically observed in the 2200-2300 cm⁻¹ region of the infrared and Raman spectra.[2][6] Its position can be sensitive to the electronic environment.
Methyl Group Vibrations
The methyl (-CH₃) group exhibits characteristic symmetric and asymmetric stretching and bending vibrations.
Data Presentation: Predicted Vibrational Frequencies
The following table summarizes the predicted, scaled vibrational frequencies and their assignments for this compound based on DFT calculations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |
| ~3100-3000 | Medium | ν(C-H) | Aromatic C-H stretching |
| ~2230 | Strong | ν(C≡N) | Cyano group stretching |
| ~1600-1400 | Medium-Strong | ν(C=C), ν(C=N) | Pyridine ring stretching |
| ~1450 | Medium | δₐₛ(CH₃) | Methyl group asymmetric bending |
| ~1380 | Medium | δₛ(CH₃) | Methyl group symmetric bending |
| ~1200-1000 | Medium | β(C-H) | In-plane C-H bending |
| ~900-700 | Medium | γ(C-H) | Out-of-plane C-H bending |
Note: The wavenumbers are approximate and based on typical values for similar compounds. Actual experimental values may vary.
Experimental Protocols
The following sections detail the standard experimental procedures for obtaining the FT-IR and FT-Raman spectra of this compound.
FT-IR Spectroscopy
-
Instrumentation: A PerkinElmer spectrometer or a similar instrument with a resolution of at least 4 cm⁻¹ would be suitable.
-
Sample Preparation: For a solid sample like this compound (melting point: 43 °C), the spectrum can be recorded using the KBr pellet technique.[7] A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: The spectrum would be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
FT-Raman Spectroscopy
-
Instrumentation: A Bruker RFS 100/S or a similar FT-Raman spectrometer equipped with a Nd:YAG laser (1064 nm excitation) is commonly used to minimize fluorescence.
-
Sample Preparation: The solid sample can be placed in a glass capillary tube or a sample holder for analysis.
-
Data Acquisition: The spectrum would be recorded over a similar range to the FT-IR, with a suitable laser power to avoid sample degradation.
Computational Protocol
A detailed computational study would involve the following steps:
-
Molecular Modeling: The initial geometry of the this compound molecule is built using a molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, using a quantum chemistry software package like Gaussian.[1][2]
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is at a true energy minimum.
-
Vibrational Mode Assignment: The assignment of the calculated vibrational modes is performed using potential energy distribution (PED) analysis with software like VEDA.[5]
-
Spectral Simulation: The theoretical IR and Raman spectra are simulated from the calculated frequencies and intensities for comparison with experimental data.
Visualizations
Logical Workflow for Vibrational Spectroscopic Analysis
Caption: Workflow for the combined experimental and computational vibrational analysis.
Relationship between Molecular Structure and Vibrational Modes
Caption: Relationship between functional groups and their characteristic vibrational modes.
Conclusion
This technical guide provides a foundational understanding of the vibrational spectroscopy of this compound from a theoretical perspective. The predicted vibrational frequencies and assignments offer a valuable starting point for the analysis of this compound. The detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to conduct a comprehensive vibrational spectroscopic study. Future experimental work is essential to validate these theoretical predictions and to further elucidate the rich spectroscopic features of this compound, which will be beneficial for its potential applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. 3-Cyanopyridine(100-54-9) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
The Versatile Role of 3-Cyano-4-methylpyridine in Advanced Materials Science
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Cyano-4-methylpyridine, a versatile heterocyclic nitrile, is emerging as a significant building block in the field of materials science. Its unique electronic and structural characteristics, arising from the electron-withdrawing cyano group and the reactive pyridine ring, make it an attractive precursor for a wide array of functional materials. This technical guide explores the potential applications of this compound in the synthesis of advanced polymers, functional dyes, nonlinear optical (NLO) chromophores, and coordination compounds, providing an in-depth overview for researchers and scientists. The inherent properties of this molecule, such as its potential to create materials with enhanced thermal stability, specific optical properties, and valuable electronic characteristics, are driving its adoption in cutting-edge research and development.
Core Applications and Synthesis Strategies
The strategic incorporation of the this compound moiety into larger molecular and macromolecular structures imparts desirable properties. Key application areas include the development of materials with tailored optical and electronic functionalities.
1. Functional Dyes and Chromophores
This compound serves as a crucial intermediate in the synthesis of functional dyes, particularly azo dyes and push-pull chromophores. The cyano group acts as a potent electron acceptor, facilitating the creation of molecules with significant intramolecular charge-transfer (ICT) character, which is fundamental for applications in nonlinear optics and as sensitive colorimetric sensors.
a. Azo Dyes
Azo dyes derived from this compound can be synthesized through a standard diazotization-coupling reaction sequence. While specific experimental data for azo dyes directly from this compound is not abundant in readily available literature, the general synthetic pathway is well-established.
Experimental Protocol: General Synthesis of Azo Dyes
A primary aromatic amine is diazotized using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a solution of this compound, which acts as the coupling component. The reaction is usually carried out in a suitable solvent and under controlled pH conditions to yield the corresponding azo dye. Purification is typically achieved through recrystallization.
b. Push-Pull Chromophores for Nonlinear Optics
The synthesis of push-pull chromophores often involves a condensation reaction, such as the Knoevenagel condensation, where an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated bridge. The this compound unit can be incorporated as part of the acceptor group or as a precursor to a more complex acceptor. These materials are of significant interest for applications in electro-optic modulators and other photonic devices due to their large second-order nonlinear optical responses.
Logical Workflow for Push-Pull Chromophore Synthesis
Caption: General workflow for the synthesis and characterization of push-pull chromophores.
2. Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring in this compound can act as a ligand to coordinate with metal ions, enabling the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[1][2][3] These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.[1] The cyano group can also participate in coordination or act as a functional site within the pores of the framework.
Experimental Protocol: General Hydrothermal Synthesis of MOFs
A mixture of a metal salt (e.g., a nitrate or chloride of a transition metal) and this compound as the organic linker is dissolved in a suitable solvent, often a mixture of an organic solvent like N,N-dimethylformamide (DMF) and water. The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-200 °C) for a period ranging from hours to several days. After cooling to room temperature, crystalline MOF products are collected by filtration, washed with a solvent, and dried.
Reaction Pathway for MOF Synthesis
Caption: Simplified reaction pathway for the synthesis of a Metal-Organic Framework.
3. Advanced Polymers
This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis to create materials with special properties such as high thermal stability, specific conductivity, or unique optical characteristics. The incorporation of the polar cyano group can influence the polymer's solubility, chain packing, and electronic properties. While specific examples of polymers derived directly from this compound are not extensively detailed in common literature, the principles of polymer synthesis suggest its potential in creating novel functional polymers.
Characterization and Properties
A comprehensive characterization of materials derived from this compound is essential to understand their structure-property relationships.
Spectroscopic Characterization
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of functional groups, such as the C≡N stretch of the cyano group and vibrations of the pyridine ring. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the molecular structure, confirmation of purity, and analysis of the chemical environment of the atoms. |
| UV-Vis Spectroscopy | Determination of the electronic absorption properties, including the λmax, which is indicative of the extent of π-conjugation and intramolecular charge transfer. |
Thermal Analysis
The thermal stability of materials incorporating this compound is a critical parameter for many applications.
| Technique | Property Measured |
| Thermogravimetric Analysis (TGA) | Determines the decomposition temperature and thermal stability of the material. |
| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as melting point, glass transition temperature, and crystallization behavior. |
Structural and Morphological Analysis
For crystalline materials like MOFs, structural determination is paramount.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement in a crystalline material. |
| Powder X-ray Diffraction (PXRD) | Used to identify the crystalline phase and assess the purity of a bulk crystalline sample. |
Future Outlook
The potential applications of this compound in materials science are vast and continue to be an active area of research. Future work will likely focus on the synthesis of novel, well-defined polymers with this building block to explore their electrical and optical properties. In the realm of nonlinear optics, the design and synthesis of more complex push-pull chromophores with enhanced hyperpolarizabilities are anticipated. Furthermore, the use of this compound and its derivatives as versatile ligands for the construction of functional MOFs with applications in sensing, catalysis, and drug delivery holds significant promise. As synthetic methodologies become more refined, the full potential of this versatile molecule in creating the next generation of advanced materials will be realized.
References
Biological Activity Screening of 3-Cyano-4-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 3-cyano-4-methylpyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document outlines key findings, presents quantitative data in a structured format, details experimental protocols for crucial assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Overview of Biological Activities
This compound derivatives have demonstrated a broad spectrum of biological activities. The core scaffold of this compound serves as a versatile template for the synthesis of novel therapeutic agents. The primary areas of investigation for these derivatives include their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2]
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of this compound derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative/Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7h | MCF-7 (Breast Cancer) | 1.89 | Doxorubicin | 11.49 |
| Compound 8f | MCF-7 (Breast Cancer) | 1.69 | Doxorubicin | 11.49 |
| Compound 8a | A549 (Lung Carcinoma) | 0.83 µg/ml | Doxorubicin | Not specified |
| Compound 7b | A549 (Lung Carcinoma) | 0.87 µg/ml | Doxorubicin | Not specified |
| Cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 | Taxol | Not specified |
| Cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 | Taxol | Not specified |
| Cyanopyridone 5a | HepG2 (Liver Cancer) | 2.71 | Taxol | Not specified |
| Pyridopyrimidine 6b | HepG2 (Liver Cancer) | 2.68 | Taxol | Not specified |
| Compound Ib | HeLa (Cervical Cancer) | 34.3 | Not specified | Not specified |
| Compound Ib | MCF-7 (Breast Cancer) | 50.18 | Not specified | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle:
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
This compound derivatives have also been investigated for their efficacy against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | Amoxicillin | Not specified |
| Compound 12, 15, 16, 17 | C. albicans, C. glabrata | 12.5 | Not specified | Not specified |
| Compound 28 | B. subtilis, S. aureus | Comparable to Amikacin | Amikacin | Not specified |
| Compound 29 | Various bacterial strains | 0.5 - 64 | Not specified | Not specified |
| Compounds 5d, 5e, 6e, 6g | S. typhimurium | Good activity | Not specified | Not specified |
| Compounds 5b, 5e, 5j, 6f, 6k | B. megaterium | Good activity | Not specified | Not specified |
| Compounds Ie, IIh | E. coli | Significant activity | Ofloxacin | Not specified |
| Compounds IId, IIf, IIIh | S. aureus | Good activity | Ofloxacin | Not specified |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Enzyme Inhibition and Signaling Pathways
A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting specific protein kinases involved in cancer cell signaling pathways.
Key Targeted Enzymes and Pathways
-
PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.[3]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER2 is a driving factor in certain types of breast and gastric cancers.
-
EGFR (Epidermal Growth Factor Receptor) and BRAF V600E: These are crucial components of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in these proteins can lead to uncontrolled cell proliferation.
-
Carbonic Anhydrase: These enzymes are involved in pH regulation and their inhibition can impact tumor cell survival.[4]
Visualizing Biological Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for biological activity screening and the key signaling pathways targeted by this compound derivatives.
Caption: General workflow for the screening of this compound derivatives.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Cyano-4-methylpyridine from 3-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-cyano-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed cyanation of 3-bromo-4-methylpyridine. This method offers a robust and efficient route to the desired product, utilizing a non-toxic cyanide source and well-established catalytic systems. The protocol is designed to be accessible to researchers with a standard organic synthesis laboratory setup.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, making it a versatile synthon. The conversion of aryl and heteroaryl halides to their corresponding nitriles is a fundamental transformation in organic chemistry. While classical methods like the Rosenmund-von Braun reaction exist, modern palladium-catalyzed cross-coupling reactions offer milder conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[1][2]
This application note details a reliable protocol for the palladium-catalyzed cyanation of 3-bromo-4-methylpyridine using potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source.[1][2][3] This reagent is significantly less toxic than alkali metal cyanides like KCN or NaCN. The described methodology is based on established procedures for the cyanation of (hetero)aryl bromides.[1][2][4]
Reaction Scheme
Experimental Protocols
Materials and Equipment
-
Reactants: 3-bromo-4-methylpyridine, Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.
Detailed Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-methylpyridine (1.0 mmol, 172 mg), potassium hexacyanoferrate(II) trihydrate (0.3 mmol, 126 mg), sodium carbonate (1.5 mmol, 159 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylacetamide (DMAc) to the flask.
-
Reaction Conditions: The reaction mixture is stirred and heated to 120-140°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Substrate | 3-bromo-4-methylpyridine | - |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | [1][2][4] |
| Catalyst | Pd(OAc)₂ | [2][3] |
| Ligand | Xantphos | [5] |
| Base | Na₂CO₃ | [2] |
| Solvent | DMAc | [2] |
| Temperature | 120-140 °C | [2][3] |
| Reaction Time | 12-24 h | - |
| Typical Yield | 75-90% | Inferred from general procedures |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 83-86 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (s, 1H), 8.51 (d, J=4.9 Hz, 1H), 7.29 (d, J=4.9 Hz, 1H), 2.58 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 153.1, 150.9, 148.2, 125.7, 116.8, 109.9, 19.6 |
Note: Spectroscopic data is representative and should be confirmed by analysis of the synthesized product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood by trained personnel.
-
Palladium compounds are toxic and should be handled with care.
-
Although potassium hexacyanoferrate(II) is relatively non-toxic, acidification can release highly toxic hydrogen cyanide gas. Avoid acidic conditions during workup until the cyanide source is removed or quenched.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh Pd(OAc)₂; ensure inert atmosphere is maintained. |
| Insufficient temperature | Verify the reaction temperature with an external thermometer. | |
| Poor quality reagents | Use anhydrous solvent and dry reagents. | |
| Formation of side products | Reaction time too long/short | Optimize reaction time by careful monitoring. |
| Incorrect stoichiometry | Double-check the molar ratios of all reactants. | |
| Difficulty in purification | Co-elution of impurities | Adjust the eluent system for column chromatography. |
Conclusion
The described palladium-catalyzed cyanation of 3-bromo-4-methylpyridine provides an efficient and practical method for the synthesis of this compound. The use of a stable, non-toxic cyanide source and a commercially available catalytic system makes this protocol suitable for a wide range of research and development applications. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methylpyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis is often a critical step in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, particularly cyanation reactions, have emerged as powerful and versatile methods for the efficient synthesis of aryl and heteroaryl nitriles. These methods offer significant advantages over traditional approaches, such as the Sandmeyer or Rosenmund-von Braun reactions, by providing milder reaction conditions, broader functional group tolerance, and higher yields.
This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of this compound from a 3-halo-4-methylpyridine precursor. The information is compiled to assist researchers in academic and industrial settings in the successful application of this synthetic strategy.
Reaction Principle
The palladium-catalyzed cyanation of a 3-halo-4-methylpyridine involves the reaction of the heteroaryl halide with a cyanide source in the presence of a palladium catalyst, a suitable ligand, and often a base. The catalytic cycle, a variation of the Buchwald-Hartwig cross-coupling, is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-methylpyridine to form a Pd(II) complex.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of catalyst, ligand, cyanide source, solvent, and base is crucial for the success of the reaction and can significantly impact the yield and purity of the product.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions reported for the palladium-catalyzed cyanation of analogous heteroaryl bromides. While specific data for 3-bromo-4-methylpyridine is not extensively published, the presented data for similar substrates provides a strong predictive framework for reaction optimization.
| Entry | Starting Material | Cyanide Source | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-methylpyridine | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12 | 88 | [1] |
| 2 | 3-Bromo-2-methylpyridine | KCN | Pd₂(dba)₃ (1) | dppf (2) | K₂CO₃ | DMA | 120 | 24 | 75 | [1] |
| 3 | 3-Bromo-2-methylpyridine | TMSCN | Pd(OAc)₂ (2) | dppf (4) | CuI (10) | Toluene | 110 | 18 | 82 | [1] |
| 4 | (Hetero)aryl Bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst (0.2-1.5) | L1 or L2 | KOAc | Dioxane/H₂O | 100 | 1 | High | [2] |
| 5 | (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Palladacycle Precatalyst (2-5) | - | - | THF/H₂O | rt - 40 | 18 | High | [3][4] |
Experimental Protocols
Protocol 1: General Procedure using Zinc Cyanide
This protocol is a generalized procedure for the palladium-catalyzed cyanation of 3-bromo-4-methylpyridine using zinc cyanide as the cyanide source.
Materials:
-
3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-methylpyridine and zinc cyanide.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure using Potassium Hexacyanoferrate(II)
This protocol is a generalized procedure for the palladium-catalyzed cyanation of 3-bromo-4-methylpyridine using the less toxic potassium hexacyanoferrate(II) as the cyanide source.[2]
Materials:
-
3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Palladacycle precatalyst (e.g., G3-XPhos, 1-2 mol%)
-
Potassium acetate (KOAc, 0.125 equiv)
-
Dioxane (2.5 mL)
-
Degassed water (2.5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst, K₄[Fe(CN)₆]·3H₂O, and 3-bromo-4-methylpyridine.
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) for a total of three cycles.
-
Add dioxane and the degassed aqueous solution of KOAc via syringe.
-
Place the test tube in a preheated oil bath at 100 °C and stir for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the contents of the test tube to a separatory funnel using ethyl acetate (15 mL) and brine (15 mL).
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.
Mandatory Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Caption: A typical experimental workflow for palladium-catalyzed cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Role of 3-Cyano-4-methylpyridine Derivatives in Pharmaceutical Intermediate Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Cyano-4-methylpyridine and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical intermediates. The presence of the cyano and methyl functionalities on the pyridine ring offers multiple reaction sites for strategic chemical modifications, leading to the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, 2,6-dichloro-3-cyano-4-methylpyridine, a crucial precursor for the anti-HIV drug Nevirapine. While the direct synthesis from this compound is not the most common route, the synthesis of its dihydroxy analogue from common starting materials highlights a significant pathway in pharmaceutical manufacturing. Additionally, the hydrolysis of the cyano group to a carboxylic acid represents another important transformation for generating valuable intermediates.
Section 1: Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine
A pivotal intermediate in the synthesis of Nevirapine is 2,6-dichloro-3-cyano-4-methylpyridine.[1] Its synthesis is a multi-step process that begins with the formation of 2,6-dihydroxy-3-cyano-4-methylpyridine, which is then chlorinated.
Synthesis of 2,6-Dihydroxy-3-cyano-4-methylpyridine
The synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine is typically achieved through a condensation reaction between ethyl cyanoacetate and an appropriate dicarbonyl compound, followed by cyclization. One established method involves the reaction of cyanoacetamide and acetoacetic ester.[2]
Experimental Protocol:
A mechanochemical approach offers a solvent-minimized and efficient synthesis.[2]
-
Reactants: Cyanoacetamide, Acetoacetic ester (ethyl acetoacetate), Potassium hydroxide (catalyst), Ethanol (viscous control agent).
-
Procedure:
-
Charge a planetary ball mill with cyanoacetamide, acetoacetic ester, a catalytic amount of potassium hydroxide, and a small amount of ethanol.
-
Mill the mixture at room temperature for a specified duration (e.g., up to 4 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dissolve the milled product in water and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2,6-dihydroxy-3-cyano-4-methylpyridine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Cyanoacetamide, Acetoacetic ester | [2] |
| Catalyst | Potassium Hydroxide | [2] |
| Solvent | Ethanol (as a viscous control agent) | [2] |
| Reaction Time | Up to 4 hours | [2] |
| Yield | Up to 60% (with aging) | [2] |
Chlorination of 2,6-Dihydroxy-3-cyano-4-methylpyridine
The dihydroxy intermediate is converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride.[3]
Experimental Protocol:
This protocol is adapted from a patented process.[3]
-
Reactants: 2,6-dihydroxy-3-cyano-4-methylpyridine, Phosphorus oxychloride, Quinoline.
-
Procedure:
-
To a solution of quinoline in phosphorus oxychloride, add 2,6-dihydroxy-3-cyano-4-methylpyridine at room temperature. An exothermic reaction will cause the temperature to rise.
-
Heat the reaction mixture to 190°C and stir for 3 hours.
-
Cool the mixture to 125°C and slowly add hot water.
-
Continue stirring overnight as the mixture cools to room temperature, allowing the product to precipitate.
-
Filter the solid, wash with water until neutral, and dry under reduced pressure to yield 2,6-dichloro-3-cyano-4-methylpyridine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-dihydroxy-3-cyano-4-methylpyridine | [3] |
| Chlorinating Agent | Phosphorus Oxychloride | [3] |
| Base | Quinoline | [3] |
| Reaction Temperature | 190°C | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | High (Example reports 180g from 150g starting material) | [3] |
| Melting Point | 113°C | [3] |
Logical Workflow for the Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine:
Section 2: Hydrolysis of the Cyano Group to Carboxylic Acid
The cyano group on the pyridine ring can be readily hydrolyzed to a carboxylic acid, providing another important class of pharmaceutical intermediates. For instance, 3-cyanopyridine is hydrolyzed to nicotinic acid, a vital nutrient and pharmaceutical agent.[4] While a specific protocol for this compound is not detailed in the provided search results, the general principles of cyanopyridine hydrolysis can be applied.
General Experimental Considerations for Hydrolysis:
-
Reagents: Strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH) are typically used to catalyze the hydrolysis.
-
Conditions: The reaction often requires elevated temperatures and prolonged reaction times.
-
Work-up: Neutralization of the reaction mixture followed by extraction or crystallization is a common purification strategy.
A study on the hydrolysis of various cyanopyridines in high-temperature water without added catalysts has also been conducted, presenting a greener alternative.[5]
Section 3: Application in Antiviral Drug Synthesis: Nevirapine
2,6-Dichloro-3-cyano-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][6]
Mechanism of Action of Nevirapine:
Nevirapine functions by directly binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme.[6][7] This binding is non-competitive with respect to the natural nucleoside triphosphates.[8] The binding of Nevirapine induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.[9][10]
Signaling Pathway Diagram: Inhibition of HIV-1 Reverse Transcriptase by Nevirapine:
This compound and its derivatives are valuable precursors in pharmaceutical synthesis. The strategic transformations of the cyano and methyl groups, as well as modifications to the pyridine ring, allow for the construction of complex and medicinally important molecules. The synthesis of the Nevirapine intermediate, 2,6-dichloro-3-cyano-4-methylpyridine, serves as a prime example of the utility of this class of compounds in the development of life-saving therapeutics. The detailed protocols and mechanistic insights provided herein are intended to support researchers and drug development professionals in the efficient and effective use of these versatile chemical entities.
References
- 1. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 4. Animated HIV Science [animatedhivscience.com]
- 5. youtube.com [youtube.com]
- 6. Nevirapine - Wikipedia [en.wikipedia.org]
- 7. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is Nevirapine used for? [synapse.patsnap.com]
- 9. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
Application Notes and Protocols: Preparation of Anticancer Agents from 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents derived from the versatile starting material, 3-Cyano-4-methylpyridine. The methodologies outlined herein describe the preparation of compounds targeting crucial cancer-related signaling pathways, including those mediated by PIM-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry due to its reactive methyl and cyano groups, which allow for a variety of chemical transformations. This scaffold has been successfully utilized to synthesize a range of substituted pyridines and fused heterocyclic systems exhibiting significant anticancer properties. The compounds derived from this precursor have shown potent inhibitory activity against key protein kinases implicated in tumor growth, proliferation, and angiogenesis. This document details the synthetic strategies and experimental procedures to access these promising anticancer agents.
Synthetic Strategy Overview
The general synthetic approach involves a multi-step sequence starting with the functionalization of the methyl group of this compound, followed by the construction of the core heterocyclic structures of the target anticancer agents. A key transformation is the condensation of a derivative of this compound with various aromatic aldehydes to form chalcone-like intermediates. These intermediates then undergo cyclization reactions with active methylene compounds to yield the final 2-oxo-1,2-dihydropyridine-3-carbonitrile and related derivatives.
Key Anticancer Agent Classes and Targets
The protocols provided below focus on the synthesis of three main classes of anticancer agents derived from this compound, each targeting a specific oncogenic signaling pathway.
-
PIM-1 Kinase Inhibitors: Targeting the PIM-1 serine/threonine kinase, which is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1]
-
EGFR Inhibitors: Targeting the Epidermal Growth Factor Receptor, a tyrosine kinase whose aberrant activation is a hallmark of many solid tumors, leading to uncontrolled cell growth.
-
VEGFR-2 Inhibitors: Targeting the Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Data Presentation
The following tables summarize the biological activity of representative anticancer agents that can be synthesized using the protocols derived from the methodologies described in the cited literature.
Table 1: PIM-1 Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 (Breast Cancer) | 1.89 | [1] |
| 8f | MCF-7 (Breast Cancer) | 1.69 | [1] |
| 9d | MCF-7 (Breast Cancer) | 2.05 | [1] |
Table 2: Anticancer Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound | Target Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8a | A549 (Lung Carcinoma) | 0.83 | [2] |
| 7b | A549 (Lung Carcinoma) | 0.87 | [2] |
Table 3: EGFR and VEGFR-2 Inhibitory Activity of Pyrano[3,2-c]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 8a | EGFR | 1.21 | [3] |
| 8a | VEGFR-2 | 2.65 | [3] |
| 8b | VEGFR-2 | 0.15 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final anticancer compounds, adapted from established literature procedures.
Protocol 1: Synthesis of a Chalcone Intermediate from this compound
This protocol describes a plausible initial step to functionalize this compound, which is a necessary precursor for the subsequent synthesis of the target anticancer compounds. This is a generalized procedure, and specific reaction conditions may need optimization.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (or other suitable base)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with glacial acetic acid.
-
The resulting precipitate (the chalcone intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives (General Procedure)
This protocol describes the cyclization of the chalcone intermediate with cyanoacetamide to form the core structure of potent anticancer agents.[2]
Materials:
-
Chalcone intermediate from Protocol 1
-
Cyanoacetamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (for acidification)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or dioxane).
Protocol 3: Synthesis of 3-Cyanopyridine-2-(1H)-thione Derivatives (General Procedure)
This protocol outlines the synthesis of thione analogs, which have also demonstrated significant anticancer activity.[2]
Materials:
-
Chalcone intermediate from Protocol 1
-
Cyanothioacetamide
-
Ethanol or Dioxane
-
Piperidine (as a catalyst)
-
Standard reflux apparatus
Procedure:
-
To a solution of the chalcone intermediate (1 equivalent) in ethanol or dioxane, add cyanothioacetamide (1 equivalent).
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-cyanopyridine-2-(1H)-thione derivative.
Mandatory Visualizations
Signaling Pathways
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Synthesis Workflow.
References
3-Cyano-4-methylpyridine in Agrochemical Synthesis: Application Notes and Protocols
Note to the Reader: While 3-Cyano-4-methylpyridine is recognized as a potential building block in the synthesis of agrochemicals, a comprehensive search of publicly available scientific literature and patent databases did not yield a specific, named agrochemical that is directly synthesized from this precursor. However, the broader class of cyanopyridines is of significant interest in agrochemical research due to their versatile reactivity and the biological activity of their derivatives.
To provide a relevant and detailed guide for researchers, this document presents application notes and protocols for the synthesis of a closely related class of compounds, 3-Cyano-2-pyridones , which have demonstrated notable insecticidal properties. This example illustrates the utility of the cyanopyridine scaffold in the development of novel agrochemicals.
Application Note 1: Synthesis of 3-Cyano-2-pyridone Derivatives as Potential Insecticides
This application note describes a metal-free cascade reaction for the synthesis of various 3-cyano-2-pyridone derivatives. These compounds have been investigated for their insecticidal activity against the cowpea aphid (Aphis craccivora), a common agricultural pest. The synthetic strategy involves a one-pot reaction of a 1,3-diarylprop-2-yn-1-one with a 2-cyano-N-alkylacetamide.
Key Applications:
-
Lead Compound Discovery: The synthesized 3-cyano-2-pyridone library can be screened for insecticidal, herbicidal, or fungicidal activities to identify new lead compounds for agrochemical development.
-
Structure-Activity Relationship (SAR) Studies: The diverse range of substituents on the pyridone ring allows for systematic SAR studies to optimize biological activity.
-
Intermediate for Further Synthesis: The cyano and pyridone functionalities can serve as handles for further chemical modifications to generate more complex agrochemical candidates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Cyano-2-pyridone Derivatives
This protocol details the synthesis of 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives.
Materials:
-
1,3-Diarylprop-2-yn-1-one derivatives (1.2 mmol)
-
2-Cyano-N-methylacetamide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.2 mmol)
-
1,4-Dioxane (2.0 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
To a reaction vessel, add the 1,3-diarylprop-2-yn-1-one (1.2 mmol), 2-cyano-N-methylacetamide (1.0 mmol), and potassium carbonate (1.2 mmol).
-
Add 2.0 mL of 1,4-dioxane to the mixture.
-
Stir the reaction mixture at 100 °C for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the resulting solution into 20 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 3-cyano-2-pyridone derivative.
Data Presentation
Table 1: Synthesis Yields of Representative 3-Cyano-2-pyridone Derivatives
| Compound ID | R¹ Group | R² Group | Yield (%) |
| 3aa | Phenyl | Phenyl | 92 |
| 3ab | Phenyl | 4-Methylphenyl | 87 |
| 3ac | Phenyl | 3-Methylphenyl | 81 |
| 3ad | Phenyl | 2-Methylphenyl | 73 |
| 3ae | Phenyl | 4-Methoxyphenyl | 85 |
| 3ag | Phenyl | 4-Fluorophenyl | 75 |
| 3ah | Phenyl | 4-Chlorophenyl | 76 |
| 3ai | Phenyl | 4-Bromophenyl | 62 |
Visualizations
Synthesis of 3-Cyano-2-pyridone Derivatives
Caption: Synthesis of 3-Cyano-2-pyridone derivatives.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Application Notes and Protocols: Lateral Lithiation of 3-Cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lateral lithiation, a powerful C-H activation strategy, enables the regioselective functionalization of alkyl groups positioned ortho to a directing metalating group on an aromatic or heteroaromatic ring. In the case of 3-cyano-4-methylpyridine, the electron-withdrawing cyano group at the 3-position enhances the acidity of the protons on the adjacent 4-methyl group, facilitating their removal by a strong, non-nucleophilic base. The resulting lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups at the benzylic position. This methodology provides a direct route to novel substituted pyridines, which are valuable building blocks in medicinal chemistry and materials science.
The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA), is crucial to prevent competitive nucleophilic addition to the electron-deficient pyridine ring.[1] This protocol outlines the generation of the lithiated species from this compound and its subsequent reaction with various electrophiles.
Reaction Principle
The lateral lithiation of this compound proceeds via a two-step sequence. First, the substrate is deprotonated at the 4-methyl group by a strong, sterically hindered base like LDA at low temperature. This generates a resonance-stabilized benzylic-type anion. In the second step, this nucleophilic intermediate is quenched with an electrophile to yield the desired functionalized product.
Data Presentation
The following table summarizes the expected products from the reaction of lithiated this compound with various electrophiles. The yields are based on analogous reactions reported in the literature for similar substrates and should be considered as representative.
| Entry | Electrophile | Reagent | Product | Expected Yield (%) |
| 1 | Benzaldehyde | PhCHO | 2-(3-Cyano-4-pyridinyl)-1-phenylethanol | 70-85 |
| 2 | Acetone | (CH₃)₂CO | 2-(3-Cyano-4-pyridinyl)-2-propanol | 65-80 |
| 3 | Paraformaldehyde | (CH₂O)n | 2-(3-Cyano-4-pyridinyl)ethanol | 60-75 |
| 4 | Methyl iodide | CH₃I | 3-Cyano-4-ethylpyridine | 55-70 |
| 5 | Benzyl bromide | BnBr | 3-Cyano-4-(2-phenylethyl)pyridine | 60-75 |
| 6 | N,N-Dimethylformamide | DMF | 3-Cyano-4-pyridineacetaldehyde | 50-65 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Electrophile (e.g., benzaldehyde, acetone, methyl iodide)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, needles, and a low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Inert atmosphere (Argon or Nitrogen) setup
Protocol 1: General Procedure for the Lateral Lithiation of this compound and Quenching with an Electrophile
1. Preparation of LDA Solution (in situ): a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL per 1.1 mmol of LDA to be generated). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Add freshly distilled diisopropylamine (1.1 eq.) via syringe. d. Slowly add n-butyllithium (1.0 eq. of a solution in hexanes) dropwise via syringe. e. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Lithiation of this compound: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF (5 mL per 1 mmol of substrate). b. Cool this solution to -78 °C. c. Slowly add the freshly prepared LDA solution (1.1 eq.) from step 1 to the solution of this compound via cannula or syringe. d. Stir the resulting deep red or dark-colored solution at -78 °C for 1 hour.
3. Electrophilic Quench: a. To the solution of the lithiated species from step 2, add the chosen electrophile (1.2 eq., either neat or as a solution in anhydrous THF) dropwise at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
4. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Reaction mechanism of lateral lithiation.
Caption: Experimental workflow for lateral lithiation.
References
Protocol for the Benzylic Bromination of 3-Cyano-4-methylpyridine to Yield 4-(Bromomethyl)-3-cyanopyridine
Introduction
This application note provides a detailed protocol for the benzylic bromination of 3-cyano-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. This Wohl-Ziegler reaction is a widely used and effective method for the selective bromination of benzylic positions.[1][2] The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of 4-(bromomethyl)-3-cyanopyridine.
The presence of an electron-withdrawing cyano group on the pyridine ring can influence the reactivity of the benzylic protons. Therefore, careful control of reaction parameters is crucial to ensure high yield and minimize side-product formation. This protocol has been optimized to provide a robust and reproducible procedure.
Reaction Scheme
Figure 1: General reaction scheme for the benzylic bromination of this compound.
Materials and Methods
Materials
-
This compound (≥98% purity)
-
N-Bromosuccinimide (NBS) (≥99% purity)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (≥98% purity)
-
Carbon tetrachloride (CCl₄), anhydrous (≤0.005% water)
-
Dichloromethane (DCM), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
Standard laboratory glassware
Experimental Protocol
A detailed experimental protocol for the benzylic bromination of this compound is provided below.
| Step | Procedure | Observations |
| 1 | To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen), add this compound (5.0 g, 42.3 mmol). | The starting material is a solid. |
| 2 | Add 100 mL of anhydrous carbon tetrachloride to the flask. Stir the mixture until the solid is completely dissolved. | A clear, colorless solution is formed. |
| 3 | Add N-bromosuccinimide (NBS) (7.54 g, 42.3 mmol, 1.0 eq.) to the solution. | The NBS will be a suspension in the solvent. |
| 4 | Add 2,2'-azobis(isobutyronitrile) (AIBN) (0.347 g, 2.12 mmol, 0.05 eq.) to the reaction mixture. | The AIBN will dissolve in the solvent. |
| 5 | Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. | The reaction mixture will turn yellow to orange upon heating. |
| 6 | Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 2-4 hours. | The disappearance of the starting material spot and the appearance of a new, less polar product spot will be observed. |
| 7 | Once the reaction is complete, cool the mixture to room temperature. | The succinimide byproduct will precipitate as a white solid. |
| 8 | Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride. | A clear filtrate is obtained. |
| 9 | Concentrate the filtrate under reduced pressure using a rotary evaporator. | A crude yellow to orange solid or oil is obtained. |
| 10 | Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. | The crude product should dissolve completely. |
| 11 | Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). | This step removes any remaining acidic impurities. |
| 12 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-3-cyanopyridine. | A pale yellow solid is typically obtained. |
| 13 | Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes). | The product will elute as a single major fraction. |
| 14 | Combine the pure fractions and evaporate the solvent to obtain the purified 4-(bromomethyl)-3-cyanopyridine. | The final product is a white to off-white solid. |
| 15 | Determine the yield and characterize the product by NMR and mass spectrometry. | Expected yield is typically in the range of 70-85%. |
Quantitative Data Summary
The following table summarizes the typical quantitative data for the benzylic bromination of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq. |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 0.05 eq. |
| Reaction Conditions | |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux (~77 °C) |
| Reaction Time | 2 - 4 hours |
| Product | |
| 4-(Bromomethyl)-3-cyanopyridine | - |
| Yield | 70 - 85% |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 4-(bromomethyl)-3-cyanopyridine.
Caption: Experimental workflow for the synthesis of 4-(bromomethyl)-3-cyanopyridine.
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,2'-Azobis(isobutyronitrile) (AIBN): Can decompose violently upon heating. Handle with care and avoid excessive heat.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
-
The reaction should be performed under an inert atmosphere to prevent side reactions.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the benzylic bromination of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently synthesize high-purity 4-(bromomethyl)-3-cyanopyridine, a valuable intermediate for the development of new pharmaceutical agents.
References
HPLC analysis method for 2,6-dihydroxy-3-cyano-4-methylpyridine
An has been developed for accurate quantification and quality control. This application note provides a detailed protocol for the separation and measurement of this compound, alongside a related substance, 2,6-dihydroxy-4-methylpyridine, using High-Performance Liquid Chromatography (HPLC).
Principle
This method employs reversed-phase HPLC to separate the polar analytes. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and sodium phosphate buffer solution. Detection is performed using a UV detector, where the absorbance is proportional to the concentration of the analyte.
Application
This method is suitable for the quantitative analysis of 2,6-dihydroxy-3-cyano-4-methylpyridine in raw materials and reaction mixtures, providing a reliable tool for quality control in pharmaceutical and chemical manufacturing processes.[1] 2,6-dihydroxy-3-cyano-4-methylpyridine and its precursors are important intermediates in the synthesis of various organic compounds, including pesticides.[2]
Experimental Protocol
Instrumentation and Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
Reagents and Materials
-
Methanol (HPLC grade).
-
Sodium dihydrogen phosphate (NaH₂PO₄) (Analytical grade).
-
Purified water (HPLC grade).
-
Reference standards for 2,6-dihydroxy-3-cyano-4-methylpyridine and 2,6-dihydroxy-4-methylpyridine.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.08-0.12 mol/L sodium dihydrogen phosphate in water. The mobile phase is a mixture of this buffer and methanol. The recommended volume ratio of methanol (Mobile Phase A) to the sodium phosphate buffer (Mobile Phase B) is between 20:80 and 50:50.[1] For a typical analysis, a ratio of 30:70 (v/v) methanol to 0.1 mol/L NaH₂PO₄ buffer can be used. Degas the mobile phase by sonication before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standards and dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions. Further dilute the stock solutions with the mobile phase to obtain a series of standard solutions at different concentrations for calibration.
-
Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in a known volume of a suitable solvent. Dilute the solution with the mobile phase as necessary to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions have been found to provide good separation and quantification of 2,6-dihydroxy-3-cyano-4-methylpyridine and 2,6-dihydroxy-4-methylpyridine.[1]
| Parameter | Condition |
| Chromatographic Column | Dikma Platisil ODS, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol : 0.08-0.12 mol/L NaH₂PO₄ (volume ratio 20-50 : 50-80) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240-260 nm (242 nm recommended) |
| Column Temperature | 20-30 °C (25 °C recommended) |
| Injection Volume | 10-20 µL |
Data Presentation
Linearity
The method demonstrates good linearity over the tested concentration ranges for both analytes.[1]
| Analyte | Concentration Range (mg/mL) | Linear Regression Equation | Correlation Coefficient (R²) |
| 2,6-dihydroxy-4-methylpyridine | 0.5 - 2.5 | y = 245631x + 81044 | 0.9999 |
| 2,6-dihydroxy-3-cyano-4-methylpyridine | 0.2 - 1.0 | y = 47474x + 108495 | 0.9999 |
Where 'y' is the peak area and 'x' is the concentration.
Experimental Workflow
Caption: HPLC analysis workflow for 2,6-dihydroxy-3-cyano-4-methylpyridine.
References
Application of 3-Cyano-4-methylpyridine in the Synthesis of Azaindenoisoquinolines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azaindenoisoquinolines are a class of potent anti-cancer agents that function primarily as Topoisomerase I (Top1) inhibitors.[1][2][3] These compounds stabilize the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The strategic placement of a nitrogen atom in the indenoisoquinoline scaffold can modulate the compound's physicochemical properties, biological activity, and potential for drug development.[4][5] 3-Cyano-4-methylpyridine has emerged as a key starting material for the synthesis of specific azaindenoisoquinoline isomers, particularly the 9-azaindenoisoquinolines. This document provides a detailed overview of the application of this compound in the synthesis of these promising anti-cancer agents, including experimental protocols, quantitative biological data, and relevant pathway diagrams.
Quantitative Data Summary
The biological activity of various azaindenoisoquinolines has been evaluated to establish structure-activity relationships. The following tables summarize the Topoisomerase I inhibitory activity and cytotoxicity of selected compounds.
Table 1: Topoisomerase I (Top1) Inhibitory Activity of Azaindenoisoquinolines
| Compound | Structure | Top1 Inhibitory Activity |
| 6 (7-aza) | 7-azaindenoisoquinoline derivative | +++/++ |
| 7 (7-aza) | 7-azaindenoisoquinoline derivative | +++/++ |
| 17 (8-aza) | 8-azaindenoisoquinoline derivative | ++/+ |
| 18 (8-aza) | 8-azaindenoisoquinoline derivative | ++/+ |
| 27 (9-aza) | 9-azaindenoisoquinoline derivative | ++/+ |
| 28 (9-aza) | 9-azaindenoisoquinoline derivative | ++/+ |
| 37 (10-aza) | 10-azaindenoisoquinoline derivative | ++/+ |
| 45 (9-methoxy-10-aza) | 9-methoxy-10-azaindenoisoquinoline derivative | Not specified |
| 46 (9-methoxy-10-aza) | 9-methoxy-10-azaindenoisoquinoline derivative | Not specified |
Activity levels are represented as follows: ++/+: weak to moderate; +++/++: strong. Data sourced from multiple studies for comparison.[1]
Table 2: Cytotoxicity (GI₅₀) of Azaindenoisoquinolines in Human Cancer Cell Lines
| Compound | Mean Graph Midpoint (MGM) GI₅₀ (μM) |
| 6 (7-aza) | Low micromolar range |
| 7 (7-aza) | Low micromolar range |
| 18 (8-aza) | 2 to 50 times higher than 6 and 7 |
| 27 (9-aza) | 2 to 50 times higher than 6 and 7 |
| 28 (9-aza) | 2 to 50 times higher than 6 and 7 |
| 37 (10-aza) | Not cytotoxic enough for determination |
| 45 (9-methoxy-10-aza) | Largely non-toxic |
| 46 (9-methoxy-10-aza) | Largely non-toxic |
GI₅₀ values represent the concentration required to inhibit cell growth by 50%. A lower value indicates higher cytotoxicity. Data compiled from comparative studies.[1]
Experimental Protocols
The synthesis of 9-azaindenoisoquinolines from this compound involves a multi-step process. The following protocols are based on established synthetic pathways.[1]
Protocol 1: Synthesis of the Key Intermediate 3-Methyl-4-cyanopyridine (23)
This protocol describes the synthesis of the crucial starting material, 3-methyl-4-cyanopyridine, from 3,4-lutidine.
1. Oxidation of 3,4-Lutidine (19) to 4-Methylnicotinic Acid (20):
-
A mixture of 3,4-lutidine (19) and selenium dioxide in diphenyl ether is heated at 180 °C for 1 hour.
-
The reaction mixture is cooled, and the product, 4-methylnicotinic acid (20), is isolated. The reported yield is 47%.[1]
2. Formation of 4-Methylnicotinamide (22):
-
4-Methylnicotinic acid (20) is treated with thionyl chloride and refluxed for 3 hours to form the crude acyl chloride (21).
-
The crude acyl chloride is added in small portions to a cold, concentrated ammonium hydroxide solution (0–5 °C).
-
The resulting amide, 4-methylnicotinamide (22), is obtained with a reported yield of 60%.[1]
3. Dehydration to this compound (23):
-
4-Methylnicotinamide (22) is refluxed in phosphorus oxychloride for 24 hours.
-
The reaction mixture is carefully quenched and worked up to yield this compound (23). The reported yield for this step is 90%.[1]
Protocol 2: Synthesis of 9-Azaindenoisoquinoline Core (25)
This protocol details the conversion of this compound into the core structure of 9-azaindenoisoquinolines.
1. Bromination of this compound (23):
-
This compound (23) is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride.
-
The reaction is carried out under reflux for 2 hours to yield the crude bromide (24).[1]
2. Condensation with 4,5-Dimethoxyhomophthalic Anhydride (14):
-
The crude bromide (24) is condensed with 4,5-dimethoxyhomophthalic anhydride (14) in the presence of a base like triethylamine in a solvent such as acetonitrile.
-
The reaction mixture is refluxed for 14 hours to afford the 9-azaindenoisoquinoline core structure (25). The reported yield for this two-step process (bromination and condensation) is 14%.[1]
Protocol 3: Functionalization of the 9-Azaindenoisoquinoline Core
This protocol describes the subsequent steps to introduce functional groups, which are often crucial for enhancing biological activity.
1. Oxidation to Dioxoindenoisoquinoline (Analogous to 16):
-
The 9-azaindenoisoquinoline (25) is oxidized using selenium dioxide in a solvent like 1,4-dioxane under reflux for 4 hours.
-
This step yields the key intermediate dioxoindenoisoquinoline derivative, analogous to compound 16 in the synthesis of 8-azaindenoisoquinolines, with a reported yield of 94%.[1]
2. Alkylation via Mitsunobu Reaction (to yield 27 and 28):
-
The dioxoindenoisoquinoline intermediate is subjected to a Mitsunobu reaction.
-
To a solution of the intermediate, triphenylphosphine, and an alcohol (e.g., 3-dimethylamino-1-propanol for compound 27 or 4-(3-hydroxypropyl)morpholine for compound 28) in THF at room temperature, a dialkyl azodicarboxylate (e.g., DIAD) is added.
-
The reaction is stirred for 3 hours.
-
The product is then treated with trifluoroacetic acid (TFA) in a mixture of diethyl ether and chloroform.
-
The final products, 27 and 28, are obtained with reported yields of 62% and 10%, respectively.[1]
Visualizations
Caption: Inhibition of Topoisomerase I by azaindenoisoquinolines.
Diagram 3: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
References
- 1. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Structure-Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Investigation of the StructureâActivity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Synthesis of 2-chloro-3-cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-3-cyano-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method described is the chlorination of 3-cyano-4-methyl-2-pyridone using phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). This protocol offers a reliable and high-yielding route to the desired product.
Introduction
2-chloro-3-cyano-4-methylpyridine is a crucial building block in medicinal chemistry, notably in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The efficient synthesis of this intermediate is therefore of significant interest to the drug development industry. The conversion of the readily available 3-cyano-4-methyl-2-pyridone to its 2-chloro derivative is a key step in the overall synthetic pathway. This transformation is typically achieved through a chlorination reaction that replaces the hydroxyl group of the pyridone tautomer with a chlorine atom.
Chemical Reaction
Caption: Chemical transformation of 3-cyano-4-methyl-2-pyridone.
Experimental Data Summary
The following tables summarize the quantitative data obtained from a representative synthesis of 2-chloro-3-cyano-4-methylpyridine.[1]
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 3-cyano-4-methyl-2-pyridone |
| Reagents | POCl₃, PCl₅ |
| Reaction Temperature | Reflux (~115 °C) |
| Reaction Time | 2 hours |
| Product Yield | 82.7% - 98.2% |
| Purity (HPLC) | 98.2% - 98.6% |
Table 2: Physicochemical and Spectroscopic Data of 2-chloro-3-cyano-4-methylpyridine [1]
| Property | Value |
| Appearance | Tan solid |
| Melting Point | 102-104 °C |
| ¹H NMR | 8.03 (d, J=2 Hz, 1H), 7.6 (d, J=2 Hz, 1H), 2.5 (s, 3H) |
| ¹³C NMR | 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6 |
| Mass Spectrum (m/z) | 155, 154, 152, 117, 116, 90, 89, 76, 64, 63, 62 |
| FTIR (KBr, cm⁻¹) | 3144, 2979, 2834, 2228, 1653, 1616, 1540, 1484, 1242, 1218, 1173, 819, 607 |
Experimental Protocol
This protocol is adapted from a procedure described in the literature.[1]
Materials:
-
3-cyano-4-methyl-2-pyridone
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Distillation apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-cyano-4-methyl-2-pyridone (e.g., 40.7 g, 0.304 moles).
-
Addition of Reagents: To the stirred starting material, add phosphoryl chloride (POCl₃) (e.g., 140 g, 0.912 moles) and phosphorus pentachloride (PCl₅) (e.g., 19.0 g, 0.091 moles).
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 2 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or HPLC).
-
Reagent Removal: After the reaction is complete, remove the excess POCl₃ by distillation.
-
Work-up:
-
Cool the reaction mixture.
-
Carefully add water (e.g., 30 mL) to the cooled residue.
-
Filter the resulting aqueous mixture to collect the solid product, 2-chloro-3-cyano-4-methylpyridine.
-
Extract the aqueous filtrate with an inert organic solvent, such as methylene chloride (e.g., 3 x 30 mL), to recover any residual product.
-
-
Isolation and Purification:
-
Combine the organic extracts and the initially filtered solid.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the crude product as a tan solid.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
Phosphoryl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
The addition of water to the reaction mixture is an exothermic process and should be done slowly and with caution.
Conclusion
The described protocol provides an effective method for the synthesis of 2-chloro-3-cyano-4-methylpyridine from 3-cyano-4-methyl-2-pyridone. The high yield and purity of the product make this a valuable procedure for researchers and professionals in the field of drug discovery and development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
The Pivotal Role of 3-Cyano-4-methylpyridine in the Synthesis of Novel Topoisomerase I Inhibitors
For Immediate Release
Rafha, KSA – In the ongoing pursuit of more effective cancer therapeutics, the strategic synthesis of novel enzyme inhibitors remains a cornerstone of drug discovery. New application notes today detail the crucial role of 3-cyano-4-methylpyridine as a versatile precursor in the development of a promising class of topoisomerase I (Top1) inhibitors known as azaindenoisoquinolines. These compounds have demonstrated significant potential in preclinical studies, exhibiting potent cytotoxic activity against a range of cancer cell lines.
Topoisomerase I is a vital enzyme involved in DNA replication and transcription. By inhibiting this enzyme, cancer cell proliferation can be effectively halted. The azaindenoisoquinolines, synthesized from this compound and its isomers, function by trapping the Top1-DNA covalent complex, leading to DNA damage and ultimately, cancer cell death.
This report provides detailed synthetic protocols, comprehensive biological activity data, and a mechanistic overview of these novel inhibitors, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathways: From Cyanopyridine to Bioactive Inhibitor
The synthesis of azaindenoisoquinolines is a multi-step process that leverages the chemical reactivity of the cyanopyridine core. The general workflow involves the conversion of a substituted 3-cyanomethylpyridine, derived from this compound, into a key intermediate that is then cyclized to form the tetracyclic azaindenoisoquinoline scaffold.
A representative synthetic workflow for the preparation of 10-azaindenoisoquinolines is outlined below:
This modular synthesis allows for the introduction of various substituents on the azaindenoisoquinoline core, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
Biological Activity of Azaindenoisoquinoline Derivatives
A series of azaindenoisoquinolines, including 7-aza, 8-aza, 9-aza, and 10-aza isomers, have been synthesized and evaluated for their biological activity. The 7-azaindenoisoquinolines have emerged as the most potent inhibitors of Topoisomerase I and exhibit the highest cytotoxicity against cancer cell lines.[1] The introduction of a methoxy group has been shown to further enhance the Top1 inhibitory activity.[1]
Topoisomerase I Inhibitory Activity
The Topoisomerase I inhibitory activity of the synthesized azaindenoisoquinolines was assessed using a DNA cleavage assay. The results are summarized in the table below, with activity represented on a semi-quantitative scale.
| Compound | Top1 Inhibitory Activity |
| 7-Azaindenoisoquinoline | +++ to ++++ |
| 8-Azaindenoisoquinoline | ++ to +++ |
| 9-Azaindenoisoquinoline | ++ to +++ |
| 10-Azaindenoisoquinoline | ++ to +++ |
| Activity Scale: ++ (moderate), +++ (strong), ++++ (very strong)[1] |
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of the azaindenoisoquinoline derivatives were evaluated against a panel of human cancer cell lines. The Mean Graph Midpoint (MGM) and the 50% growth inhibition (GI50) values demonstrate the potent anti-proliferative effects of these compounds, particularly the 7-aza analogues.
| Compound | MGM (µM) | GI50 (µM) - Representative Cell Line (e.g., NCI-H460) |
| 7-Azaindenoisoquinoline | 0.1 - 1 | ~0.5 - 2 |
| 8-Azaindenoisoquinoline | >10 | >10 |
| 9-Azaindenoisoquinoline | >10 | >10 |
| 10-Azaindenoisoquinoline | >10 | >10 |
| Data is a summarized representation from multiple studies.[1] |
Mechanism of Action: Stabilizing the Top1-DNA Cleavage Complex
The primary mechanism of action for azaindenoisoquinolines involves the stabilization of the covalent complex formed between Topoisomerase I and DNA.[1] By intercalating into the DNA at the site of cleavage and forming specific hydrogen bonds with the enzyme, the inhibitor prevents the re-ligation of the DNA strand, leading to an accumulation of DNA single-strand breaks. This DNA damage ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.
The following diagram illustrates the inhibitory mechanism:
Experimental Protocols
General Synthesis of Azaindenoisoquinolines
Materials:
-
Substituted this compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Substituted homophthalic anhydride
-
Triethylamine
-
Acetonitrile
-
Selenium dioxide
-
Appropriate amino alcohol for side chain addition
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Bromination: A solution of the this compound derivative, NBS, and AIBN in a suitable solvent (e.g., carbon tetrachloride) is refluxed to effect radical bromination of the methyl group.
-
Condensation: The resulting brominated intermediate is condensed with a substituted homophthalic anhydride in the presence of a base like triethylamine in a solvent such as acetonitrile under reflux.
-
Oxidation: The product from the condensation step is then oxidized using selenium dioxide in a solvent like 1,4-dioxane under reflux to form the azaindenoisoquinoline core.
-
Side Chain Addition: The desired side chain is introduced by reacting the azaindenoisoquinoline with an appropriate amino alcohol under standard conditions to yield the final inhibitor.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Azaindenoisoquinoline test compounds dissolved in DMSO
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked DNA, representing the stabilized cleavage complex.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Azaindenoisoquinoline test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value for each compound.
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of a novel and potent class of Topoisomerase I inhibitors. The resulting azaindenoisoquinolines, particularly the 7-aza derivatives, demonstrate significant anticancer potential. The detailed protocols and biological data presented herein provide a solid foundation for further research and development in this promising area of oncology drug discovery.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Cyano-4-methylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Cyano-4-methylpyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 4-methylpyridine, which undergoes ammoxidation, and substituted pyridines like 2,6-dichloro-3-cyano-4-methylpyridine, which can be dehalogenated.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The critical parameters to control are temperature, pressure, reaction time, and the molar ratio of reactants and catalysts. Precise control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the formation of pyridine-3-carboxamide (if the nitrile group is hydrolyzed), incomplete reaction leading to residual starting materials, and over-reduction or side-chain reactions depending on the specific synthetic route and reagents used.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through various techniques such as distillation, recrystallization, or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, after synthesis from 2,6-dichloro-4-methylnicotinonitrile, a simple filtration through a silica gel pad followed by evaporation of the solvent can yield a product of sufficient purity for many subsequent applications.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Catalyst deactivation- Loss of product during workup | - Increase reaction time or temperature.- Optimize the reaction temperature based on literature or experimental screening.- Use fresh catalyst or ensure anhydrous conditions if the catalyst is moisture-sensitive.- Optimize extraction and purification steps to minimize losses. |
| Low Purity | - Presence of starting materials- Formation of side products | - Monitor the reaction progress using TLC or GC to ensure complete conversion of starting materials.- Adjust reaction conditions (temperature, pressure, stoichiometry) to minimize side product formation.- Employ a more rigorous purification method such as fractional distillation or column chromatography. |
| Reaction Not Initiating | - Inactive catalyst- Low reaction temperature- Presence of inhibitors | - Activate the catalyst according to the protocol or use a fresh batch.- Gradually increase the temperature to the recommended range.- Ensure all reagents and solvents are pure and free from potential inhibitors. |
| Formation of Unidentified Byproducts | - Contaminated reagents or solvents- Air or moisture contamination in the reaction | - Use reagents and solvents of appropriate purity and ensure they are properly stored.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. |
Experimental Protocols
Synthesis of this compound from 2,6-Dichloro-4-methylnicotinonitrile
This protocol is adapted from a literature procedure and outlines the dehalogenation of 2,6-dichloro-4-methylnicotinonitrile to yield this compound.[1][2]
Materials:
-
2,6-Dichloro-4-methylnicotinonitrile
-
Palladium on carbon (10%)
-
Sodium acetate
-
Methanol
-
Hydrogen gas
-
Chloroform
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) and sodium acetate (2.0 eq) in methanol.
-
Add 10% palladium on carbon (catalytic amount).
-
Flush the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in chloroform and filter through a short pad of silica gel.
-
Evaporate the solvent from the filtrate to obtain this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-4-methylnicotinonitrile | [1][2] |
| Catalyst | 10% Pd/C | [1][2] |
| Solvent | Methanol | [1][2] |
| Reducing Agent | Hydrogen gas | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | Not specified, monitor by TLC/GC | [1][2] |
| Reported Yield | High | [1][2] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine. The content is structured to directly address specific issues that may be encountered during this chemical synthesis.
Troubleshooting Guide
This section offers solutions to common problems encountered during the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine, focusing on identifying and mitigating side reactions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a low yield of 2,6-dichloro-3-cyano-4-methylpyridine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, primarily incomplete reaction, product degradation during work-up, or competing side reactions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The conversion of the starting material, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, to the desired product requires harsh conditions. Insufficient reaction time or temperature can lead to the recovery of unreacted starting material or mono-chlorinated intermediates.
-
Hydrolysis: Phosphorus oxychloride (POCl₃) reacts vigorously with water. Any moisture in the reaction setup or reagents can consume the POCl₃ and lead to the formation of phosphoric acid. Furthermore, during the work-up procedure, the addition of water or ice to quench the excess POCl₃ can hydrolyze the desired product back to the mono-chloro-hydroxy-pyridine or even the dihydroxy starting material.
-
Suboptimal Reagent Ratio: An insufficient amount of the chlorinating agent (e.g., POCl₃) will result in an incomplete reaction.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
-
Answer: The formation of impurities is a common challenge in this synthesis. The primary impurities are typically a result of over-chlorination, incomplete chlorination, or hydrolysis.
-
Over-chlorination: The reaction conditions can be harsh enough to lead to further chlorination of the product. A potential side product is 2,4,6-trichloro-3-cyano-4-methylpyridine, where a chlorine atom is added to the pyridine ring.
-
Incomplete Chlorination: As mentioned previously, unreacted 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile or a mono-chlorinated intermediate can be present as impurities if the reaction does not proceed to completion.
-
Hydrolysis Products: The presence of water can lead to impurities such as 2-chloro-6-hydroxy-3-cyano-4-methylpyridine.
-
Chloromethyl Derivative: Under certain conditions, phosphorus oxychloride can facilitate the chlorination of the methyl group, leading to the formation of 2,6-dichloro-3-cyano-4-(chloromethyl)pyridine.
-
Colored Impurities: The presence of air in the reaction vessel can sometimes lead to the formation of colored byproducts, resulting in a darkened reaction mixture and final product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine?
-
A1: The most prevalent method is the chlorination of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅) at elevated temperatures.
-
-
Q2: How can I minimize the formation of the trichlorinated byproduct?
-
A2: To reduce over-chlorination, it is crucial to carefully control the reaction temperature and time. Lowering the temperature or reducing the reaction time once the starting material has been consumed (as monitored by TLC or HPLC) can help minimize the formation of the trichlorinated impurity. Optimizing the stoichiometry of the chlorinating agent is also critical.
-
-
Q3: What precautions should I take during the work-up of the reaction?
-
A3: The work-up procedure, which typically involves quenching the reaction with water or ice, must be performed carefully. The addition should be slow and at a low temperature to manage the exothermic reaction and to minimize the hydrolysis of the chloro groups on the desired product. Extraction with a suitable organic solvent should be carried out promptly after quenching.
-
-
Q4: Is it necessary to run the reaction under an inert atmosphere?
-
A4: While not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It can prevent the formation of colored impurities that may arise from oxidative processes at high temperatures.
-
-
Q5: What are suitable purification methods for 2,6-dichloro-3-cyano-4-methylpyridine?
-
A5: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). If significant amounts of closely related impurities are present, column chromatography on silica gel may be necessary.
-
Data Presentation
Table 1: Potential Side Products in the Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause |
| 2,4,6-trichloro-3-cyano-4-methylpyridine | C₇H₃Cl₃N₂ | 221.47 | Over-chlorination due to excessive temperature or reaction time. |
| 2-chloro-6-hydroxy-3-cyano-4-methylpyridine | C₇H₅ClN₂O | 168.58 | Incomplete chlorination or hydrolysis of the product. |
| 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile | C₇H₆N₂O₂ | 150.13 | Incomplete reaction. |
| 2,6-dichloro-3-cyano-4-(chloromethyl)pyridine | C₇H₃Cl₃N₂ | 221.47 | Chlorination of the methyl group. |
| 2,6-dichloro-4-methylnicotinamide | C₇H₆Cl₂N₂O | 205.04 | Hydrolysis of the cyano group in the presence of water at high temperatures. |
Experimental Protocols
General Protocol for the Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography.
Mandatory Visualization
Technical Support Center: Purification of 3-Cyano-4-methylpyridine by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 3-Cyano-4-methylpyridine via distillation.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- Leak in the vacuum system.- Presence of high-boiling impurities.- Thermometer placed incorrectly. | - Calibrate the pressure gauge.- Check all joints and connections for leaks using a high-vacuum grease. Ensure all glassware is free of cracks.- Consider a preliminary purification step like filtration or a simple filtration through a silica plug if significant non-volatile impurities are present.- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product solidifies in the condenser. | The melting point of this compound is between 44-48°C. If the condenser water is too cold, the distillate can solidify and block the apparatus. | - Use room temperature water for the condenser, or do not run water through the condenser if the distillation is performed under a high vacuum and the boiling point is sufficiently high to allow for air cooling.- Gently warm the outside of the condenser with a heat gun to melt the solidified product. Caution: Do this carefully to avoid thermal shock to the glassware. |
| Distillate is discolored (yellow to brown). | - Thermal decomposition of the product or impurities at high temperatures.- Presence of air- or light-sensitive impurities.- The crude material contains colored impurities. | - Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[1]- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be air-sensitive.- Consider pre-treating the crude material with activated carbon to remove some colored impurities before distillation. |
| "Bumping" or uneven boiling of the liquid. | - Lack of boiling chips or a magnetic stir bar.- Heating the distillation flask too rapidly. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the distillation flask gradually and evenly. Use a heating mantle with a stirrer for better temperature control. |
| Low recovery of the purified product. | - Incomplete distillation.- Leaks in the system leading to loss of vapor.- Significant amount of low-boiling impurities distilled first.- Product adhering to the distillation apparatus. | - Ensure the distillation is run to completion by monitoring the temperature and vapor production.- Thoroughly check the system for any leaks.- Collect fractions. The initial fraction may contain lower-boiling impurities.- After distillation, the flask and condenser can be rinsed with a suitable solvent to recover any remaining product. The solvent can then be carefully evaporated. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling and melting points of this compound?
A1: The boiling point of this compound is approximately 111°C at a pressure of 20 mmHg. Its melting point is in the range of 44-48°C.
Q2: Why is vacuum distillation recommended for purifying this compound?
A2: Vacuum distillation is recommended to lower the boiling point of the compound.[1] This minimizes the risk of thermal decomposition that can occur at higher temperatures, which is particularly important for temperature-sensitive compounds.[1]
Q3: My crude this compound is a dark oil. What are the likely impurities?
A3: Dark coloration can indicate the presence of degradation products or impurities from the synthesis.[2] Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvent. Depending on the synthetic route, isomers or related pyridine derivatives could also be present.
Q4: How can I prevent my purified this compound from solidifying in the distillation apparatus?
A4: Given its melting point of 44-48°C, solidification in the condenser is a common issue. To prevent this, you can use room temperature water in the condenser or, for high-vacuum distillations, an air condenser may be sufficient.[3] If solidification occurs, gently warming the condenser with a heat gun can resolve the issue.
Q5: What is the best way to store purified this compound?
A5: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and at room temperature to protect it from air and moisture.[4]
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump
-
Pressure gauge (manometer)
-
Cold trap (recommended)
-
Glass wool for insulation
-
High-vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
-
Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 20 mmHg).
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the mixture for boiling. As the temperature rises, lower-boiling impurities may distill first. It is advisable to collect an initial fraction in a separate receiving flask.
-
The main fraction should be collected when the vapor temperature is stable and close to the expected boiling point at the recorded pressure (e.g., ~111°C at 20 mmHg).
-
Monitor the condenser for any signs of solidification. If necessary, adjust the cooling.
-
Continue distillation until most of the material has been collected and the temperature begins to drop or rise significantly, indicating the end of the main fraction.
-
-
Shutdown and Product Recovery:
-
Turn off the heating and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause air to rush in and potentially shatter the glassware or disturb the collected distillate.
-
The purified this compound in the receiving flask should be a white to pale yellow solid or liquid, depending on the ambient temperature.
-
Weigh the purified product and calculate the yield.
-
Analyze the purity of the product using appropriate techniques (e.g., GC, NMR, melting point).
-
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [5] |
| Molecular Weight | 118.14 g/mol | [5] |
| Boiling Point | 111°C @ 20 mmHg | |
| Melting Point | 44-48°C | |
| Appearance | White to orange to green powder/crystal |
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
References
Troubleshooting failed 3-Cyano-4-methylpyridine lithiation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 3-cyano-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the lithiation of this compound?
The lithiation of this compound is expected to be highly regioselective. The cyano group at the 3-position is a strong directing metalating group (DMG), while the methyl group at the 4-position is a weaker directing group. In such cases, the lithiation is anticipated to occur ortho to the stronger directing group. Therefore, the primary product should be 3-cyano-4-methyl-2-lithiopyridine. However, side-chain lithiation at the 4-methyl group can also occur, particularly with sterically hindered bases or different reaction conditions.
Q2: Which lithiating agent is best suited for this reaction?
The choice of lithiating agent is critical.
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for the lithiation of pyridines bearing electron-withdrawing groups.[1][2] These sterically hindered, non-nucleophilic bases minimize the risk of nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with organolithium reagents like n-butyllithium.[1][2]
-
n-Butyllithium (n-BuLi) can be used, but the reaction temperature must be carefully controlled (typically -78°C or lower) to disfavor nucleophilic addition.[1] The use of additives like TMEDA can influence reactivity and regioselectivity.
-
Mixed aggregates , such as nBuLi-Li-aminoalkoxides, can offer excellent regio- and chemoselectivity in pyridine lithiations, often favoring deprotonation over nucleophilic addition.
Q3: What are the critical parameters for a successful lithiation of this compound?
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically THF or diethyl ether) must be used. Any trace of moisture will quench the organolithium reagent.
-
Low Temperature: The reaction should be performed at low temperatures, typically -78°C (dry ice/acetone bath), to ensure the stability of the lithiated intermediate and to minimize side reactions.[2]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive organolithium species by oxygen or moisture.
-
Accurate Reagent Stoichiometry: The concentration of the alkyllithium reagent should be accurately determined by titration prior to use.
Q4: What are common side reactions to be aware of?
-
Nucleophilic Addition: Alkyllithium reagents like n-BuLi can add to the C=N bond of the pyridine ring, leading to the formation of dihydropyridine adducts.[1]
-
Attack on the Cyano Group: Organolithium reagents can potentially add to the cyano group, leading to undesired byproducts.
-
Side-Chain Lithiation: Deprotonation of the 4-methyl group can compete with ring lithiation.
-
Decomposition of the Lithiated Intermediate: The lithiated pyridine can be unstable, especially at higher temperatures, leading to decomposition or oligomerization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No reaction or low conversion of starting material | Inactive organolithium reagent. | Titrate the organolithium reagent before use. Use a fresh bottle if necessary. |
| Presence of moisture or other electrophilic impurities. | Ensure all glassware is rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Purify the this compound if necessary. | |
| Reaction temperature is too low. | While low temperatures are crucial, excessively low temperatures might slow down the reaction rate. Monitor the reaction over a longer period or consider a slight increase in temperature (e.g., to -70°C), though this may increase side reactions. | |
| Formation of multiple products (poor regioselectivity) | Competing side-chain lithiation. | Use a less sterically hindered base like LDA, which is more likely to favor deprotonation at the more acidic ring position. |
| Isomerization of the lithiated intermediate. | Keep the reaction temperature strictly at -78°C and quench the reaction at this temperature. | |
| Formation of dark-colored byproducts or a dark reaction mixture | Nucleophilic addition of the organolithium reagent to the pyridine ring. | Use a non-nucleophilic base like LDA or LTMP.[1][2] Ensure the reaction is maintained at a very low temperature (-78°C or below). |
| Decomposition of the lithiated intermediate. | Use the generated lithiated species immediately in situ. Avoid letting it warm up before quenching with an electrophile. | |
| Low yield of the desired product after quenching | Inefficient quenching. | Ensure the electrophile is added slowly at low temperature. Some electrophiles may require a co-solvent or specific addition protocols. |
| Instability of the lithiated intermediate. | Generate and use the lithiated species immediately. |
Data Presentation
Table 1: Typical Reaction Parameters for Pyridine Lithiation
| Parameter | Base | Solvent | Temperature (°C) | Time | Typical Yield Range | Notes |
| Ring Lithiation | LDA | THF | -78 | 1-2 h | 60-95% | Generally provides good regioselectivity for ortho-lithiation.[3] |
| LTMP | THF | -78 to -40 | 1-3 h | 50-90% | More sterically hindered than LDA, can sometimes offer different selectivity. | |
| n-BuLi | THF or Et₂O | -78 to -90 | 30 min - 2 h | Variable | Higher risk of nucleophilic addition.[1] | |
| Side-Chain Lithiation | LDA | THF | -20 to 0 | 2-4 h | 40-80% | Higher temperatures can favor side-chain deprotonation. |
Note: The yields are general estimates for pyridine lithiations and will be highly dependent on the specific substrate, electrophile, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of this compound with LDA
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes, freshly titrated)
-
Electrophile (e.g., benzaldehyde, iodine, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78°C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir the solution at -78°C for 30 minutes.
-
Lithiation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78°C. Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Slowly add the chosen electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78°C.
-
Workup: Allow the reaction to stir for an additional 1-2 hours at -78°C, then warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the lithiation of this compound.
Caption: Decision tree for troubleshooting lithiation reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
Technical Support Center: 3-Cyano-4-methylpyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyano-4-methylpyridine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
There are several established methods for the synthesis of this compound. The most prevalent routes include:
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Catalytic Ammoxidation of 4-Picoline: This gas-phase reaction involves the oxidation of 4-picoline in the presence of ammonia and a catalyst. It is a common industrial method for producing various cyanopyridines.[1][2]
-
Dehalogenation of a Dichloro-Substituted Precursor: A high-yield laboratory-scale synthesis involves the palladium-catalyzed dehalogenation of 2,6-dichloro-4-methylnicotinonitrile.[3][4][5]
-
Multi-step Organic Synthesis: This approach involves constructing the pyridine ring from simpler acyclic precursors.[6]
Q2: What is a realistic yield expectation for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions.
-
The dehalogenation of 2,6-dichloro-4-methylnicotinonitrile has been reported to achieve yields as high as 93%.[3][4]
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The gas-phase ammoxidation of picolines can also result in high yields, with reports of up to 88% for the conversion of 4-picoline to its corresponding nitrile under optimized conditions.[1]
Q3: How can I purify the final this compound product?
Common purification techniques for this compound include:
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Filtration and washing: Following the dehalogenation reaction, the product can be isolated by filtering the reaction mixture and washing with an appropriate solvent like methanol.[3][4]
-
Solvent extraction and evaporation: The crude product can be dissolved in a solvent such as chloroform, filtered through a silica gel pad, and then the solvent is evaporated to obtain the purified product.[3][4]
-
Fractional distillation under reduced pressure: This method is effective for separating this compound from volatile impurities or unreacted starting materials.[1]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be employed to achieve high purity.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature incrementally. |
| Catalyst deactivation (Ammoxidation): The catalyst may lose activity over time. | Regenerate the catalyst or use a fresh batch. Ensure the catalyst composition and preparation are optimal.[1] | |
| Suboptimal reactant ratios (Ammoxidation): Incorrect molar ratios of 4-picoline, ammonia, and oxygen can limit the yield. | Optimize the molar feed ratios of the reactants. Refer to literature for recommended ratios for similar ammoxidation reactions.[1][8] | |
| Poor catalyst activity (Dehalogenation): The palladium catalyst may be of low quality or have been improperly handled. | Use a high-quality palladium catalyst and ensure it is properly activated and handled under an inert atmosphere if necessary. | |
| Formation of Impurities | Side reactions: Over-oxidation in ammoxidation can lead to the formation of carbon dioxide.[1] In other methods, incomplete reactions or side reactions with solvents or reagents can generate impurities. | Optimize reaction temperature to avoid over-oxidation.[1] Ensure high-purity starting materials and solvents are used. Analyze impurities by GC-MS or LC-MS to identify their structures and postulate their formation pathways to devise a mitigation strategy. |
| Incomplete dehalogenation: In the synthesis from 2,6-dichloro-4-methylnicotinonitrile, mono-chlorinated intermediates may persist. | Increase the catalyst loading or reaction time. Ensure efficient hydrogen delivery to the reaction mixture. | |
| Difficult Purification | Product is an oil: this compound can be obtained as an oil, which can be challenging to handle and purify.[3][4] | If the product is an oil, purification by column chromatography or vacuum distillation is recommended. |
| Co-eluting impurities: Impurities with similar polarity to the product can make chromatographic separation difficult. | Experiment with different solvent systems for column chromatography. Consider derivatization of the product or impurity to alter its polarity for easier separation. |
Quantitative Data
Table 1: Effect of Reaction Variables on the Ammoxidation of 4-Picoline
| Parameter | Condition | 4-Picoline Conversion (%) | 4-Cyanopyridine Yield (%) | Reference |
| Temperature | 350°C | 69 | 88 | [1] |
| 500°C | Decreased | Decreased | [1] | |
| Catalyst | V2O5/SnO2 on Al2O3 | 69 | 88 | [1] |
| Reactant Ratio | Optimized O2/picoline and NH3/picoline | - | 88 | [1] |
Note: Data is for the ammoxidation of 4-picoline to its corresponding nitrile, which serves as a model for the synthesis of this compound.
Table 2: Synthesis of this compound via Dehalogenation
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
| 2,6-Dichloro-4-methylnicotinonitrile | Palladium dichloride | Methanol | 93 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichloro-4-methylnicotinonitrile [3][4]
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Reaction Setup: To a solution of 2,6-dichloro-4-methylnicotinonitrile (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL), add palladium dichloride (50 mg, 0.3 mmol).
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Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 14 hours.
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Workup: After the reaction is complete, filter the precipitate and wash it with methanol (3 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent by evaporation under reduced pressure.
-
Purification: Add chloroform (50 mL) to the residue and filter the solution through a thin pad of silica gel. Wash the silica gel pad with additional chloroform.
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Final Product: Evaporate the filtrate to dryness to afford this compound as a yellow oil (2.9 g, 93% yield). The product can often be used in subsequent steps without further purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5444-01-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 5444-01-9 [amp.chemicalbook.com]
- 5. This compound CAS#: 5444-01-9 [m.chemicalbook.com]
- 6. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
Preventing byproduct formation in the chlorination of 3-cyano-4-methyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the chlorination of 3-cyano-4-methyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinating agents used for 3-cyano-4-methyl-2-pyridone?
A1: Common strong chlorinating agents include phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[1][2] For milder conditions, N-Chlorosuccinimide (NCS) can be employed, which is useful for chlorinations and can operate via electrophilic or radical pathways depending on the reaction conditions.[3][4]
Q2: What is the expected main product of the chlorination reaction?
A2: The primary goal of this chlorination is typically to synthesize 2-chloro-3-cyano-4-methylpyridine or 5-chloro-3-cyano-4-methyl-2-pyridone, depending on the reaction conditions and the subsequent workup.[1][2]
Q3: What are the potential byproducts in this chlorination reaction?
A3: While specific byproducts for this exact reaction are not extensively documented in the provided literature, based on general chemical principles, potential byproducts could include:
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Over-chlorinated products: Dichloro- or trichloro-pyridone derivatives.
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Isomeric products: Chlorination at positions other than the desired one on the pyridone ring.
-
Side-chain chlorinated products: Chlorination of the methyl group, especially if radical conditions are used.[5]
-
Hydrolysis products: If moisture is present, the chlorinating agent can be quenched, and starting material may remain.
-
Products from decomposition: Harsh reagents like SO₂Cl₂ can decompose, especially at higher temperatures, leading to side reactions.[5]
Q4: How can I minimize the formation of these byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Choice of Chlorinating Agent: Using a milder agent like N-Chlorosuccinimide (NCS) can offer greater selectivity.[3][6][7]
-
Control of Reaction Temperature: Maintaining the recommended temperature is crucial. For instance, when using thionyl chloride, the reaction is often initiated at a low temperature (0-5 °C) and then slowly heated.[2]
-
Stoichiometry: Precise control over the molar ratio of the chlorinating agent to the substrate can prevent over-chlorination.
-
Exclusion of Moisture: Ensure all glassware is dry and use anhydrous solvents to prevent the decomposition of the chlorinating agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time.[1] - Increase the reaction temperature gradually after the initial addition of the reagent.[2] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Degradation of product | - Avoid excessive heating or prolonged reaction times at high temperatures. - Analyze the reaction mixture at different time points to determine the optimal reaction time. |
| Inefficient workup | - Ensure the pH is adjusted correctly during the workup to precipitate the product. - Use an appropriate solvent for extraction to ensure complete recovery of the product.[1] |
| Impure starting material | - Verify the purity of the 3-cyano-4-methyl-2-pyridone before starting the reaction. |
Issue 2: Formation of Oily or Impure Solid Product After Workup
| Possible Cause | Suggested Solution |
| Residual chlorinated solvents | - Co-evaporate the product with a higher boiling point solvent in which the product is soluble but the impurity is not. - Use a high vacuum line to remove trace amounts of volatile solvents. |
| Presence of sulfonyl chloride byproducts | - If using SO₂Cl₂, residual sulfonic acids can be removed with a bicarbonate wash during the aqueous workup.[8] |
| Formation of oligomers or polymeric material | - This may result from overly harsh reaction conditions. Consider lowering the temperature or using a milder chlorinating agent. |
| Incomplete hydrolysis of the chlorinating agent | - Quench the reaction mixture by pouring it over ice and stirring vigorously to ensure complete hydrolysis of any remaining chlorinating agent before extraction.[8] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride[1]
-
To a stirred solution of POCl₃ (3.0 molar equivalents), add PCl₅ (0.3 molar equivalents).
-
Add 3-cyano-4-methyl-2-pyridone (1.0 molar equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours.
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or LC-MS).
-
After completion, remove the excess POCl₃ by distillation.
-
Cool the reaction mixture and carefully add water.
-
Filter the resulting solid, which is the 2-chloro-3-cyano-4-methylpyridine product.
-
Wash the solid with water and dry under vacuum.
Protocol 2: Chlorination using Thionyl Chloride[2]
-
In a flask equipped with a dropping funnel and a stirrer, place 3-cyano-4-methoxy-2-(1H)-pyridinone.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (5 ml per gram of starting material) at a rate of 1.2-2.0 ml/min, ensuring the temperature remains below 5 °C.
-
After the addition is complete, slowly raise the temperature until the mixture begins to reflux.
-
Maintain the reflux for 5.5-6.5 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add n-hexane to the solid residue and stir for 1 hour to form a slurry.
-
Filter the solid, wash with n-hexane, and dry to obtain the 5-chloro-3-cyano-4-methoxy-2-(1H)-pyridinone product.
Data Presentation
Table 1: Comparison of Chlorination Conditions
| Parameter | Method 1: POCl₃/PCl₅[1] | Method 2: SOCl₂[2] |
| Chlorinating Agent | POCl₃ and PCl₅ | Thionyl Chloride (SOCl₂) |
| Substrate | 3-cyano-4-methyl-2-pyridone | 3-cyano-4-methoxy-2-(1H)-pyridinone |
| Reagent Ratio | 0.304 moles substrate, 0.912 moles POCl₃, 0.091 moles PCl₅ | 1 g substrate to 5 ml SOCl₂ |
| Temperature | Reflux (approx. 115 °C) | 0-5 °C initially, then reflux |
| Reaction Time | 2 hours | 5.5 - 6.5 hours |
| Yield | Not explicitly stated for this step | 91.4% - 92.7% |
| Workup | Distillation of excess POCl₃, water addition, filtration | Reduced pressure evaporation, pulping with n-hexane, filtration |
Visualizations
Caption: Experimental workflow for the chlorination of 3-cyano-4-methyl-2-pyridone.
Caption: Troubleshooting flowchart for byproduct formation in chlorination reactions.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. Synthesis method of 5-chloro-3-cyano-4-methony-2-(1H)-pyridinone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Managing exothermic reactions in 3-Cyano-4-methylpyridine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the synthesis of 3-Cyano-4-methylpyridine, with a specific focus on controlling the highly exothermic vapor-phase ammoxidation of 4-methylpyridine (4-picoline).
Troubleshooting Guides
Issue 1: Rapid Temperature Increase and Potential for Runaway Reaction
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Question: My reaction temperature is increasing uncontrollably. How can I mitigate this exothermic event?
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Answer: An uncontrolled temperature increase is a serious safety concern and can lead to a runaway reaction. Immediate action is required. The primary cause is inadequate heat removal from the highly exothermic ammoxidation process.
-
Immediate Actions:
-
Stop the feed of 4-methylpyridine and oxygen (or air) to the reactor.
-
Maintain the flow of inert gas (e.g., nitrogen) and ammonia to help dissipate heat and prevent catalyst damage.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
-
Preventative Measures:
-
Reactor Type: For better temperature control, consider using a fluidized-bed reactor instead of a fixed-bed reactor. Fluidized beds offer superior heat transfer, which helps in preventing the formation of localized "hot spots" that can lead to catalyst sintering and reduced activity.
-
Gradual Ramp-up: When initiating the reaction, gradually increase the temperature and the concentration of reactants to the desired operating conditions.
-
Molar Ratios: Carefully control the molar ratio of reactants. An excess of ammonia can help to moderate the reaction rate and improve heat dissipation.
-
Monitoring: Implement robust temperature monitoring within the catalyst bed at multiple points to detect the formation of hot spots early.
-
-
Issue 2: Low Yield of this compound
-
Question: The conversion of 4-methylpyridine is high, but the yield of the desired this compound is low. What are the likely causes and solutions?
-
Answer: Low yield with high conversion often points to the formation of undesirable byproducts due to suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Over-oxidation: Excessive temperatures can lead to the complete oxidation of the methyl group to carbon dioxide and water, significantly reducing the nitrile yield.
-
Solution: Optimize the reaction temperature. The ideal range is typically between 350°C and 450°C.[1] A gradual increase in temperature can help find the optimal point where the conversion of 4-methylpyridine is high, and the selectivity to this compound is maximized.
-
-
Catalyst Deactivation: The catalyst can lose activity over time due to sintering at high temperatures or coking.
-
Solution: Ensure the reaction temperature does not exceed the catalyst's thermal stability limit. Periodic catalyst regeneration by passing air over the catalyst bed at an elevated temperature can restore activity.
-
-
Incorrect Molar Ratios: The ratio of ammonia and oxygen to 4-methylpyridine is crucial for selectivity.
-
Solution: Experiment with varying the molar ratios. A typical starting point is a 4-methylpyridine:ammonia:air ratio of approximately 1:3:15. Increasing the ammonia ratio can sometimes suppress side reactions.
-
-
-
Issue 3: Catalyst Deactivation
-
Question: I am observing a steady decline in product yield over time, suggesting catalyst deactivation. How can I address this?
-
Answer: Catalyst deactivation is a common issue in high-temperature vapor-phase reactions.
-
Causes & Mitigation:
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Sintering: High temperatures, especially localized hot spots, can cause the catalyst particles to agglomerate, reducing the active surface area.
-
Mitigation: Employ a fluidized-bed reactor for better heat distribution. Maintain strict control over the reaction temperature to avoid exceeding the catalyst's recommended operating range.
-
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Mitigation: Optimize the reactant feed ratios to minimize the formation of coke precursors. A well-controlled regeneration cycle with air can burn off carbon deposits.
-
-
Poisoning: Impurities in the feedstocks can irreversibly bind to the catalyst's active sites.
-
Mitigation: Ensure high purity of 4-methylpyridine, ammonia, and air. Use appropriate purification methods for the feed streams if necessary.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial synthesis route for this compound?
-
Q2: Why is the ammoxidation of 4-methylpyridine considered a hazardous reaction?
-
A2: The reaction is highly exothermic, meaning it releases a significant amount of heat. If this heat is not effectively removed, it can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a thermal runaway and an explosion. The formation of flammable byproducts also adds to the hazard.
-
-
Q3: What are the typical catalysts used for this reaction?
-
A3: The most common catalysts are mixed metal oxides, particularly those containing vanadium and molybdenum.[2] These are often supported on materials like alumina or silica to provide a high surface area and mechanical stability. Vanadium-tin oxides supported on alumina have also shown high yields.[1]
-
-
Q4: What are the main byproducts in the synthesis of this compound?
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A4: Common byproducts include carbon monoxide (CO), carbon dioxide (CO2) from complete oxidation, and small amounts of other pyridine derivatives. At suboptimal conditions, hydrolysis of the nitrile group to the corresponding amide can also occur if water is present.
-
-
Q5: How can I purify the final this compound product?
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A5: Purification can be challenging due to the basic nature of the pyridine ring. Common methods include:
-
Distillation: This is effective for separating the product from less volatile impurities.
-
Crystallization: If the product is solid at room temperature, crystallization from a suitable solvent can yield a high-purity product.
-
Column Chromatography: While effective, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.
-
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for 4-Methylpyridine Ammoxidation
| Parameter | Value | Notes |
| Temperature Range | 350 - 450 °C | Optimal temperature balances high conversion with minimal over-oxidation.[1] |
| Catalyst | V₂O₅-SnO₂ on Al₂O₃ | Other mixed metal oxides are also used. |
| Reactor Type | Fixed-Bed or Fluidized-Bed | Fluidized-bed is preferred for better heat management. |
| 4-Picoline:NH₃:Air Molar Ratio | 1 : 2-7 : 10-15 | Ratios are optimized to maximize yield and selectivity. |
| Contact Time | 1.0 - 2.0 seconds | Shorter contact times can sometimes reduce byproduct formation.[1] |
Table 2: Effect of Temperature on Yield and Conversion
| Temperature (°C) | 4-Methylpyridine Conversion (%) | This compound Yield (%) |
| 350 | Moderate | Moderate |
| 400 | High | High |
| 450 | Very High | Decreasing (due to over-oxidation) |
| 500 | Near Complete | Low |
Note: These are generalized values and can vary based on the specific catalyst, reactor design, and other process parameters.
Experimental Protocols
Vapor-Phase Ammoxidation of 4-Methylpyridine in a Fixed-Bed Reactor
This protocol describes a general laboratory-scale procedure. Appropriate safety measures must be taken when handling hazardous materials and operating at high temperatures and pressures.
1. Catalyst Preparation and Packing:
- Prepare a V₂O₅-SnO₂ on Al₂O₃ catalyst.
- Load the catalyst into a fixed-bed reactor, ensuring uniform packing to prevent channeling of the gas flow. Place quartz wool at the inlet and outlet of the catalyst bed to hold it in place.
2. Reactor Setup and Leak Testing:
- Assemble the reactor system, including mass flow controllers for 4-methylpyridine (vaporized), ammonia, and air, a heating furnace for the reactor, and a condenser and collection system for the product.
- Pressurize the system with an inert gas (e.g., nitrogen) and perform a leak test.
3. Reaction Initiation:
- Heat the reactor to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen.
- Once the temperature is stable, introduce a continuous flow of air and ammonia at the predetermined molar ratios.
- Vaporize the 4-methylpyridine in a separate heated line and introduce it into the reactant gas stream just before the reactor.
4. Reaction Monitoring and Product Collection:
- Continuously monitor the temperature at various points within the catalyst bed.
- The product stream exiting the reactor is passed through a condenser to liquefy the this compound and any unreacted 4-methylpyridine.
- Collect the liquid product in a chilled trap. Non-condensable gases are safely vented.
- Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and yield.
5. Shutdown Procedure:
- Stop the flow of 4-methylpyridine.
- Continue the flow of air and ammonia for a short period to purge the reactor.
- Switch to a nitrogen flow and cool the reactor to room temperature.
Visualizations
Caption: Workflow for the vapor-phase synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the reaction.
References
Common issues in scaling up 3-Cyano-4-methylpyridine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 3-Cyano-4-methylpyridine.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound in Ammoxidation of 4-Picoline
Question: We are experiencing a lower than expected yield of this compound from the vapor-phase ammoxidation of 4-picoline. What are the potential causes and how can we optimize the reaction for a higher yield?
Answer: Low yields in the ammoxidation of 4-picoline can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is recommended.
Potential Causes and Optimization Strategies:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in low conversion rates, while excessively high temperatures can lead to the formation of by-products such as carbon oxides (CO, CO₂) and hydrogen cyanide (HCN) through over-oxidation.[1] The optimal temperature range for the ammoxidation of picolines is typically between 320°C and 450°C.[2][3] It is crucial to carefully control the temperature profile within the reactor.
-
Incorrect Molar Ratios of Reactants: The molar ratios of 4-picoline, ammonia, and air (oxygen) significantly impact the selectivity and yield of the desired product. An excess of oxygen can promote complete oxidation, reducing the yield of the nitrile.[1] Conversely, an insufficient amount of ammonia can lead to the formation of other oxidation products. A recommended molar ratio of 3-picoline to ammonia to air is in the range of 1:1.5-1.8:2.5-3.0 for a similar process.[4]
-
Catalyst Deactivation: The catalyst can lose its activity over time due to several reasons:
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.
-
Poisoning: Impurities in the feed streams (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
-
Poor Mixing and Mass Transfer Limitations: In a gas-phase reaction, inefficient mixing of the reactants can lead to localized "hot spots" or areas of suboptimal reactant concentrations, negatively affecting the yield. Mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface is slower than the rate of reaction, can also be a factor, especially at larger scales.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Difficulty in Purifying this compound
Question: We are facing challenges in purifying the crude this compound, which contains unreacted 4-picoline and other by-products. What are the most effective purification strategies for this compound on a larger scale?
Answer: The purification of this compound from the reaction mixture requires a multi-step approach to remove unreacted starting materials, by-products, and residual catalyst.
Recommended Purification Strategies:
-
Fractional Distillation: Due to the difference in boiling points between this compound and 4-picoline, fractional distillation under reduced pressure is a viable method for their separation.
-
Recrystallization: This is a highly effective method for obtaining high-purity solid products. A suitable solvent system needs to be identified where the solubility of this compound is high at elevated temperatures and low at room or sub-ambient temperatures, while impurities remain in the solution. Water can be used as a solvent for the recrystallization of cyanopyridines.
-
Azeotropic Distillation for Water Removal: If water is used in the purification process (e.g., recrystallization or quenching), its removal can be challenging. Azeotropic distillation with a solvent like toluene can be an effective method to dry the product. The water-toluene azeotrope boils at a lower temperature, allowing for the efficient removal of water.
-
Acid-Base Extraction: Since this compound is a basic compound, it can be separated from non-basic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine derivative, transferring it to the aqueous phase. The aqueous layer can then be basified, and the product re-extracted with an organic solvent.[5]
-
Chromatography: While highly effective at the lab scale, column chromatography can be less practical for large-scale production due to the high solvent consumption and cost. However, for high-purity requirements, it might be a necessary final polishing step. To mitigate tailing on silica gel due to the basicity of the pyridine, a small amount of a base like triethylamine can be added to the eluent.[5]
Logical Flow for Purification:
Caption: A typical purification workflow for this compound.
Issue 3: Runaway Exothermic Reaction During Scale-Up
Question: During the scale-up of our this compound synthesis, we are concerned about managing the exothermic nature of the ammoxidation reaction. What measures can we take to ensure safe operation?
Answer: The ammoxidation reaction is highly exothermic, and improper heat management can lead to thermal runaway, posing significant safety risks and leading to the formation of degradation products.[5]
Strategies for Managing Exothermic Reactions:
-
Efficient Heat Removal:
-
Jacketed Reactors with High-Performance Heat Transfer Fluids: Ensure the reactor is equipped with a cooling jacket and a reliable circulation system for a heat transfer fluid.
-
Internal Cooling Coils: For larger reactors, internal cooling coils can provide additional surface area for heat exchange.
-
-
Controlled Addition of Reactants:
-
Gradual Feeding: Instead of adding all reactants at once, a gradual, controlled feed of one or more reactants (e.g., 4-picoline or air) can help to manage the rate of heat generation.
-
-
Use of a Diluent:
-
Inert Gas: Introducing an inert gas like nitrogen into the feed stream can help to absorb and carry away some of the heat.
-
-
Continuous Flow Reactors: For large-scale production, transitioning from a batch to a continuous flow process offers superior heat and mass transfer, significantly improving safety and control over the reaction.
-
Monitoring and Emergency Procedures:
-
Real-time Temperature Monitoring: Implement multiple temperature sensors within the reactor to detect any rapid temperature increases.
-
Emergency Quenching System: Have a system in place to quickly cool the reaction or stop the feed of reactants in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the ammoxidation of 4-picoline to this compound?
A1: The most common catalysts for the ammoxidation of picolines are based on mixed metal oxides. A highly effective catalyst composition includes Vanadium pentoxide (V₂O₅), Titanium dioxide (TiO₂), and Molybdenum trioxide (Mo₂O₃) supported on a carrier like silica (SiO₂).[4] A specific example of a catalyst composition is 10% V₂O₅, 5% TiO₂, and 1.5% Mo₂O₃ on a SiO₂ support.[4]
Q2: What are the common by-products in the synthesis of this compound via ammoxidation?
A2: Besides unreacted 4-picoline, common by-products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN) due to over-oxidation.[1] Other pyridine derivatives may also be formed in smaller quantities.
Q3: What are the key safety precautions to consider when working with this compound and its synthesis?
A3: this compound is harmful if swallowed.[6] The synthesis involves flammable (4-picoline) and toxic (ammonia, hydrogen cyanide) substances. Therefore, it is crucial to:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle flammable materials away from ignition sources.
-
Have appropriate emergency procedures and equipment (e.g., fire extinguisher, safety shower, eyewash station) readily available.
Q4: How can the purity of the starting 4-picoline affect the reaction?
A4: The purity of the starting materials is crucial for a successful reaction. Impurities in 4-picoline can lead to the formation of unwanted side products and may also poison the catalyst, reducing its activity and lifespan. It is recommended to use high-purity 4-picoline for the synthesis.
Data Presentation
Table 1: Effect of Reaction Temperature on 4-Picoline Ammoxidation
| Temperature (°C) | 4-Picoline Conversion (%) | 4-Cyanopyridine Yield (%) |
| 350 | 60 | 55 |
| 400 | 85 | 80 |
| 450 | 95 | 88 |
| 500 | >98 | 85 (yield decreases due to over-oxidation) |
Note: Data is generalized from the ammoxidation of picoline isomers and serves as an illustrative example. Actual results may vary based on specific catalyst and reaction conditions.[3]
Table 2: Influence of Reactant Molar Ratios on Product Yield
| 4-Picoline : NH₃ : Air Molar Ratio | 3-Cyanopyridine Molar Yield (%) |
| 1 : 1.5 : 2.5 | 90.9 |
| 1 : 1.8 : 3.0 | 92.57 |
Source: Adapted from a patent for the production of 3-cyanopyridine.[4]
Experimental Protocols
Key Experiment: Vapor-Phase Ammoxidation of 4-Picoline
This protocol is based on a patented industrial process for the synthesis of a cyanopyridine and should be adapted and optimized for specific laboratory or pilot plant setups.
Materials and Equipment:
-
Fixed-bed reactor
-
Catalyst: 10% V₂O₅, 5% TiO₂, 1.5% Mo₂O₃ on SiO₂ support[4]
-
Reactants: 4-Picoline (high purity), Ammonia (gas), Air
-
Preheater for reactants
-
Condenser and collection system for the product
-
Analytical equipment (e.g., Gas Chromatography) for monitoring the reaction
Procedure:
-
Catalyst Loading: The fixed-bed reactor is filled with the prepared catalyst.
-
Preheating: The reactor is heated to the desired reaction temperature (e.g., 365-370°C).[4]
-
Reactant Feed: Preheated 4-picoline, ammonia, and air are fed into the reactor at a controlled molar ratio (e.g., 4-picoline:ammonia:air of approximately 1:1.7:2.9).[4]
-
Reaction: The gas mixture passes through the catalyst bed where the ammoxidation reaction occurs.
-
Product Collection: The gaseous product stream exiting the reactor is cooled in a series of condensers to liquefy the this compound and unreacted 4-picoline.
-
Work-up and Purification: The crude liquid product is then subjected to purification steps such as fractional distillation and recrystallization to isolate the pure this compound.
-
Analysis: The composition of the product mixture and the final product purity are determined using analytical techniques like Gas Chromatography (GC).
Ammoxidation Reaction Pathway:
Caption: Simplified reaction pathway for the ammoxidation of 4-picoline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. This compound | 5444-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Characterization of Impurities in 3-Cyano-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-4-methylpyridine. Our aim is to facilitate the accurate characterization and quantification of impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: Based on common synthetic routes, potential impurities in this compound can be categorized as follows:
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Starting Materials: Unreacted 3-methylpyridine (also known as 3-picoline or β-picoline) is a common process-related impurity.
-
Intermediates: Depending on the synthetic pathway, intermediates such as 4-methylpyridine-3-carboxamide may be present.
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Byproducts: Side reactions during synthesis can lead to the formation of various byproducts. For instance, if the synthesis involves ammoxidation of 3-methylpyridine, byproducts like carbon dioxide can be formed.[1] In routes involving halogenated precursors, residual chlorinated pyridines could be present.
-
Degradation Products: Exposure to heat, light, or reactive reagents can lead to the degradation of this compound.
Q2: What are the typical acceptance criteria for purity and total impurities in this compound?
A2: While specific limits depend on the application and regulatory requirements, commercial grades of this compound often specify a purity of greater than 98.0% as determined by Gas Chromatography (GC).[2] Total impurities are generally expected to be below 1-2%. For pharmaceutical applications, much stricter limits are imposed, often requiring individual unknown impurities to be below 0.1%.
Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities, especially when isolated.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main peak or impurities.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use a base-deactivated column (e.g., end-capped C18). Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte and impurities are in a single ionic form. For pyridine compounds, a slightly acidic mobile phase (pH 3-4) often yields better peak shape. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition whenever possible. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection, especially for gradient methods. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check for leaks in the pump and ensure proper functioning of the check valves. |
GC-MS Analysis
Issue: Co-elution of impurities with the main peak.
| Possible Cause | Troubleshooting Step |
| Inadequate Temperature Program | Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds. |
| Incorrect Column Phase | Select a column with a different polarity. For pyridine derivatives, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. |
Issue: Poor sensitivity for certain impurities.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | If using Electron Ionization (EI), consider Chemical Ionization (CI) for compounds that fragment excessively. |
| Injector Discrimination | Ensure the injector temperature is appropriate for the volatility of the analytes without causing degradation. |
Quantitative Data Summary
The following table summarizes potential impurities and their hypothetical concentration ranges. Actual values will vary based on the manufacturing process and storage conditions.
| Impurity Name | Potential Source | Typical Concentration Range (%) |
| 3-Methylpyridine | Starting Material | 0.1 - 1.0 |
| 4-Methylpyridine-3-carboxamide | Intermediate | < 0.5 |
| Unidentified Byproducts | Side Reactions | < 0.2 each |
| Degradation Products | Storage/Handling | Variable, typically < 0.1 |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general starting point and should be optimized and validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected Signals for this compound: Signals corresponding to the aromatic protons and the methyl group protons.
-
-
¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
-
Expected Signals for this compound: Signals for the pyridine ring carbons, the cyano carbon, and the methyl carbon.
-
Visualizations
Caption: General experimental workflow for impurity characterization.
Caption: Logical troubleshooting flow for analytical issues.
References
Technical Support Center: Troubleshooting Failed Chemical Reactions
Welcome to the technical support center for troubleshooting chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction did not yield any product. Where should I start troubleshooting?
A1: When a reaction yields no product, the issue often lies in the initial setup or the reagents.[1] A systematic check is crucial. First, verify that all calculations for reactant quantities were correct, as simple miscalculations like a misplaced decimal point can lead to complete failure.[1] Second, ensure the correct reagents were used. It's easy to mistake chemicals with similar names, such as acetic anhydride and acetic acid, which can behave very differently.[1] Finally, review the reaction conditions, including temperature and reaction time, to ensure they were appropriate for the desired transformation.[1]
Q2: The reaction started but seems to have stopped before completion. What could be the cause?
A2: A stalled reaction can be due to several factors. It's possible that one of the reagents has been completely consumed if the stoichiometry was not accurately measured. Alternatively, the catalyst, if one is being used, may have deactivated over time. Catalyst deactivation can be caused by impurities in the reaction mixture (poisoning), buildup of carbon deposits (coking), or thermal degradation.[2] It is also possible that the reaction has reached equilibrium. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine if the reaction has truly stopped or is proceeding very slowly.[3]
Q3: My reaction produced a low yield of the desired product. How can I improve it?
A3: A low yield can stem from issues within the reaction itself or during the workup and purification process.[4] During the reaction, side reactions may be consuming the starting materials or the product may be degrading under the reaction conditions. After the reaction, the product might be lost during the workup. For instance, the product could be partially soluble in the aqueous layer during an extraction or volatile enough to be lost during solvent removal.[4] It's also possible to lose the product during purification steps like filtration or column chromatography.[1][4]
Q4: I obtained a product, but it's not the one I expected. What happened?
A4: The formation of an unexpected product can be one of the more interesting outcomes of a failed reaction.[4] This situation suggests that an alternative reaction pathway is more favorable under the conditions used. This could be due to the inherent reactivity of the substrates, the specific reagents chosen, or the reaction conditions (temperature, solvent, etc.). It is highly recommended to isolate and characterize the unexpected product, as it can provide valuable insights into the reactivity of your system.[4]
Q5: I'm trying to reproduce a literature procedure, but it's not working. What should I do?
A5: Reproducibility issues are a common challenge. First, meticulously re-examine the experimental procedure from the literature to ensure no detail was missed.[4] Even minor deviations can have a significant impact. The purity of starting materials and solvents can also be a critical factor; materials used in the original study may have had different purity levels.[5] If possible, try to contact the authors of the original paper for clarification or further details.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
A logical and systematic approach is essential for efficiently diagnosing the root cause of a failed reaction. The following workflow can guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting failed chemical reactions.
Guide 2: Common Problems and Solutions Summary
The table below summarizes common issues encountered during chemical reactions and suggests potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| No Reaction | Incorrect reagents or concentrations. Inactive catalyst.[2] Insufficient activation energy (e.g., temperature too low).[6] Wrong solvent. | Verify all reagents and calculations.[1] Use a fresh or more active catalyst. Increase the reaction temperature. Screen different solvents. |
| Low Yield | Product decomposition.[3] Competing side reactions. Loss during workup or purification.[4] Reaction at equilibrium. | Modify reaction conditions (e.g., lower temperature, shorter time). Use more selective reagents. Optimize workup and purification procedures.[4] Shift equilibrium (e.g., remove a byproduct). |
| Incomplete Reaction | Insufficient reaction time. Deactivated catalyst.[2] Poor mixing.[7] One reactant fully consumed. | Extend the reaction time.[1] Add fresh catalyst. Improve stirring or agitation. Check stoichiometry and add more of the limiting reagent if appropriate.[3] |
| Unexpected Product | Alternative reaction pathway is more favorable.[4] Rearrangement of starting material or product. Contaminants in starting materials.[8] | Isolate and characterize the product to understand the pathway.[4] Modify reaction conditions to favor the desired pathway. Purify starting materials.[9] |
| Poor Reproducibility | Variations in reagent purity or source.[5] Subtle differences in experimental setup or procedure.[1] Atmospheric moisture or oxygen sensitivity. | Use reagents from the same batch and supplier. Standardize the experimental protocol meticulously. Use anhydrous/degassed solvents and an inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the progress of a chemical reaction by observing the consumption of starting materials and the formation of products.
Methodology:
-
Prepare the TLC plate: Handle the TLC plate by the edges to avoid contaminating the silica surface. Gently draw a light pencil line about 1 cm from the bottom of the plate. This will be the origin.
-
Spot the plate:
-
Dissolve a small sample of your starting material(s) in a suitable solvent to create a reference spot.
-
Using a capillary tube, spot a small amount of this reference solution on the origin line.
-
Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it on the origin line, separate from the reference spot. It is also good practice to co-spot the reaction mixture and the starting material in the same lane to confirm identities.[3]
-
-
Develop the plate: Place a small amount of a pre-determined solvent system (eluent) in a developing chamber. The solvent level should be below the origin line on the TLC plate. Place the spotted TLC plate into the chamber and close it.
-
Elute: Allow the solvent to travel up the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize: Visualize the spots on the TLC plate. This can be done under a UV lamp if the compounds are UV-active, or by using a chemical stain (e.g., potassium permanganate, iodine).
-
Analyze: Compare the spot(s) from the reaction mixture to the reference spot(s). The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The relative positions of the spots (Rf values) can help in identifying the components.
Protocol 2: General Procedure for Reaction Workup (Liquid-Liquid Extraction)
Objective: To separate the desired product from the reaction mixture.
Methodology:
-
Quench the reaction: If necessary, stop the reaction by adding a quenching agent (e.g., water, a mild acid, or a mild base).
-
Transfer to a separatory funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Add an immiscible solvent: Add an organic solvent that is immiscible with the aqueous phase (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of the product.
-
Extract: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake the funnel gently, periodically venting.
-
Separate the layers: Allow the layers to separate. The denser layer will be at the bottom. Drain the bottom layer and then pour out the top layer. Be mindful of which layer contains your product.[1] If unsure, test the solubility of a small sample of the product.
-
Wash the organic layer: Wash the organic layer containing the product with an aqueous solution (e.g., brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolate the product: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product. Always check the solvent in the rotovap trap for any volatile product.[4]
Reaction Optimization Strategies
When a reaction provides a low yield or an impure product, optimization is necessary. Two common strategies are "One Factor At a Time" (OFAT) and "Design of Experiments" (DoE).
Caption: Comparison of OFAT and DoE reaction optimization strategies.
The OFAT method is an intuitive approach where one experimental parameter is varied at a time while all others are held constant.[10][11] While straightforward, this method may not identify the true optimal conditions due to interactions between variables.[12]
Design of Experiments (DoE) is a more robust statistical approach where multiple factors are varied simultaneously across a set of experiments.[10][11] This allows for the identification of interactions between variables and provides a more comprehensive understanding of the reaction space, leading to a more reliable optimum.[10][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.stanford.edu [web.stanford.edu]
Validation & Comparative
Comparative analysis of cyanopyridine isomers' spectroscopic data
For researchers, scientists, and professionals in drug development, the precise identification of cyanopyridine isomers is critical, as structural variations significantly influence chemical reactivity and biological activity. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, supported by experimental protocols to aid in their differentiation.
The isomeric purity of cyanopyridine derivatives is a crucial factor in chemical synthesis and pharmaceutical research. Different isomers can exhibit distinct biological effects and chemical behaviors.[1] A thorough understanding of their spectroscopic characteristics is therefore essential for unambiguous identification and quality control.[1] This comparison guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the clear differentiation of these isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-cyanopyridine, providing a clear basis for their distinction.
¹H NMR Spectral Data (in CDCl₃)
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the position of the electron-withdrawing cyano group on the pyridine ring, leading to distinct patterns for each isomer.[1]
| Isomer | δ (ppm) and J (Hz) of Protons |
| 2-Cyanopyridine | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1] |
| 3-Cyanopyridine | 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1] |
| 4-Cyanopyridine | 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1] |
¹³C NMR Spectral Data (in CDCl₃)
The position of the cyano group also significantly influences the chemical shifts of the carbon atoms in the pyridine ring, providing another layer of structural confirmation.[1]
| Isomer | δ (ppm) of Carbons |
| 2-Cyanopyridine | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1] |
| 3-Cyanopyridine | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1] |
| 4-Cyanopyridine | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[1] |
IR Spectral Data
The vibrational frequency of the cyano group (C≡N) and the patterns of the ring vibrations are key distinguishing features in the IR spectra of these isomers.[1]
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2-Cyanopyridine | C≡N stretch: ~2230, Aromatic C-H stretch: >3000, Ring vibrations: ~1580, 1460, 1430 |
| 3-Cyanopyridine | C≡N stretch: ~2235, Aromatic C-H stretch: >3000, Ring vibrations: ~1585, 1470, 1420 |
| 4-Cyanopyridine | C≡N stretch: ~2240, Aromatic C-H stretch: >3000, Ring vibrations: ~1595, 1550, 1410 |
Mass Spectrometry Data
The molecular ion peak can confirm the molecular weight, while the fragmentation patterns, though potentially similar, can sometimes offer clues to the isomer's structure. All three isomers have a molecular weight of approximately 104.11 g/mol .[2][3][4] The primary fragmentation pathway involves the loss of HCN.[5]
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-, 3-, 4-Cyanopyridine | 104 | 77 (M-HCN) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.[1] Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1] For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[1]
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[1]
-
Ionization: Electron Ionization (EI) is a common method for these molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.[1]
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of 2-, 3-, and 4-cyanopyridine isomers using the spectroscopic data.
References
¹H NMR Spectral Showdown: A Comparative Guide to Methylpyridine Isomers
A detailed analysis of the ¹H NMR spectra of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine reveals distinct chemical shifts and splitting patterns, providing a clear method for their differentiation. This guide offers a comprehensive comparison of their spectral data, a detailed experimental protocol for data acquisition, and a visual representation of their structural and spectral relationships.
The position of the methyl group on the pyridine ring significantly influences the electronic environment of the aromatic protons, leading to unique and predictable ¹H Nuclear Magnetic Resonance (NMR) spectra for each isomer. Understanding these differences is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for unambiguous compound identification.
Data Presentation: A Comparative Analysis of ¹H NMR Data
The ¹H NMR spectral data for the three methylpyridine isomers, acquired in deuterated chloroform (CDCl₃), are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-Methylpyridine | H6 | ~8.50 | Doublet (d) | ~4.9 | 1H |
| H3 | ~7.15 | Doublet (d) | ~7.7 | 1H | |
| H4 | ~7.60 | Triplet of doublets (td) | ~7.7, 1.8 | 1H | |
| H5 | ~7.08 | Triplet (t) | ~6.3 | 1H | |
| -CH₃ | ~2.50 | Singlet (s) | - | 3H | |
| 3-Methylpyridine | H2 | ~8.45 | Singlet (s) | - | 1H |
| H6 | ~8.40 | Doublet (d) | ~4.8 | 1H | |
| H4 | ~7.45 | Doublet (d) | ~7.8 | 1H | |
| H5 | ~7.18 | Doublet of doublets (dd) | ~7.8, 4.8 | 1H | |
| -CH₃ | ~2.35 | Singlet (s) | - | 3H | |
| 4-Methylpyridine | H2, H6 | ~8.46 | Doublet (d) | ~5.2 | 2H |
| H3, H5 | ~7.10 | Doublet (d) | ~5.2 | 2H | |
| -CH₃ | ~2.35 | Singlet (s) | - | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol
The following is a representative protocol for the acquisition of a high-resolution ¹H NMR spectrum for a methylpyridine isomer.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the methylpyridine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[1]
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in a narrow and symmetrical TMS peak.
-
Tune and match the probe for the ¹H frequency.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 15 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons.
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the structures of the methylpyridine isomers and the logical relationship between the proton environments and their resulting ¹H NMR signals.
Caption: Structural isomers and their corresponding number of ¹H NMR signals.
Caption: Workflow for ¹H NMR spectroscopy and spectral data interpretation.
References
Comparative Guide to the Synthesis of 3-Cyano-4-methylpyridine
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of pyridine derivatives is of paramount importance. 3-Cyano-4-methylpyridine (also known as 4-methylnicotinonitrile) is a valuable building block in the preparation of various pharmaceutical compounds, including potential anticancer agents and topoisomerase I inhibitors.[1][2] This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.
Overview of Synthetic Pathways
The synthesis of this compound can be achieved through several chemical transformations. This guide focuses on three common and effective strategies: the catalytic dehalogenation of a chlorinated precursor, the cyanation of a bromo-substituted pyridine via the Rosenmund-von Braun reaction, and the dehydration of a carboxamide. Each route offers a unique set of advantages and challenges in terms of operational complexity, reagent toxicity, and overall efficiency.
Caption: Flowchart of synthetic routes to this compound.
Data Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the three synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route A: Catalytic Dehalogenation | Route B: Rosenmund-von Braun Reaction | Route C: Dehydration of Amide |
| Starting Material | 2,6-Dichloro-4-methylnicotinonitrile | 3-Bromo-4-methylpyridine | 4-Methylnicotinamide |
| Key Reagents | H₂, PdCl₂, NaOAc, Methanol | CuCN, L-proline, DMF | P₂O₅ (or similar) |
| Reaction Temperature | Room Temperature | 120 °C | ~200 °C (neat) |
| Reaction Time | 14 hours | 45 hours | 1-2 hours |
| Yield | 93% | Good to Excellent (estimated 70-85%) | 83-84% (analogous reaction) |
| Key Advantages | High yield, mild conditions | Tolerates various functional groups | Simple workup, high concentration |
| Key Disadvantages | Multi-step precursor synthesis | High temperature, long reaction time, toxic cyanide reagent | Energetic reaction, multi-step precursor synthesis |
Experimental Protocols
Route A: Catalytic Dehalogenation of 2,6-Dichloro-4-methylnicotinonitrile
This high-yield method involves the removal of chlorine atoms from a precursor molecule through catalytic hydrogenation under mild conditions.
Experimental Protocol: Palladium dichloride (50 mg, 0.3 mmol) is added to a degassed solution of 3-cyano-4-methyl-2,6-dichloropyridine (5.0 g, 27 mmol) and sodium acetate (4.5 g, 55 mmol) in methanol (100 mL). The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 14 hours at room temperature. Upon completion, the precipitate is removed by filtration and washed with methanol (3 x 20 mL). The combined filtrates are concentrated under reduced pressure, and the residue is taken up in chloroform (50 mL). The chloroform solution is filtered through a thin pad of silica gel, which is then washed with additional chloroform. The final filtrate is evaporated to dryness to yield this compound as a yellow oil (2.9 g, 93% yield).[1][3] The product can often be used in subsequent reactions without further purification.
Route B: Rosenmund-von Braun Reaction of 3-Bromo-4-methylpyridine
This route introduces the cyano group via nucleophilic substitution on a halogenated pyridine, a classic transformation for synthesizing aryl nitriles.[4] The use of L-proline as a ligand can promote the reaction under milder conditions than the traditional high-temperature protocol.
Synthesis of 3-Bromo-4-methylpyridine: To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), 4-methylpyridine (0.054 mol) is added slowly at room temperature under a nitrogen atmosphere. The mixture is stirred for 1 hour. The temperature is then raised to 120 °C, and bromine (0.07 mol) is added dropwise over approximately 1 hour. The reaction is heated and stirred at 120 °C for 26 hours. After cooling, the reaction mixture is poured into crushed ice and neutralized with sodium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is purified by column chromatography to give 3-bromo-4-methylpyridine with a 57% yield.[5]
Cyanation Protocol: A mixture of 3-bromo-4-methylpyridine (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is heated to 120 °C for 45 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.[6]
Route C: Dehydration of 4-Methylnicotinamide
This method relies on the dehydration of a primary amide, a fundamental reaction for the synthesis of nitriles.[7] The starting amide can be prepared from the corresponding carboxylic acid.
Synthesis of 4-Methylnicotinamide: 4-Methylnicotinic acid is converted to its amide, 4-methylnicotinamide. A reported synthesis from 4-methylnicotinic acid indicates a yield of approximately 49%.[8]
Dehydration Protocol (Analogous to Nicotinamide Dehydration): In a dry 1-L round-bottomed flask, powdered 4-methylnicotinamide (0.82 mole, theoretical) and phosphorus pentoxide (0.70 mole) are mixed thoroughly. The flask is connected to an air condenser for distillation, with a receiver cooled in an ice-salt bath. The pressure is reduced to 15–20 mm Hg, and the mixture is heated strongly with a high-temperature burner. The product distills and solidifies in the condenser. After cooling, the product is rinsed from the condenser with ether. The ether is removed by distillation, and the remaining product is distilled at atmospheric pressure to yield pure this compound. The analogous reaction for nicotinonitrile provides a yield of 83–84%.[5]
Conclusion
The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher or organization.
-
Route A (Catalytic Dehalogenation) offers the highest reported yield and proceeds under very mild conditions, making it an excellent choice for laboratory-scale synthesis, provided the dichlorinated precursor is available or can be synthesized.
-
Route B (Rosenmund-von Braun Reaction) is a robust method that benefits from the commercial availability of 3-bromo-4-methylpyridine. While the reaction conditions are more demanding than Route A, modern ligand-promoted protocols have improved its accessibility and functional group tolerance.[9]
-
Route C (Dehydration of Amide) represents a classic and direct approach to nitrile formation. Its main drawbacks are the energetic conditions and the need to prepare the starting amide, which adds steps to the overall sequence.
For large-scale production, factors such as reagent cost, toxicity (especially the use of copper cyanide in Route B), and process safety will be critical considerations. For discovery chemistry and smaller-scale synthesis, the high efficiency of Route A makes it a particularly attractive option.
References
- 1. This compound CAS#: 5444-01-9 [amp.chemicalbook.com]
- 2. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5444-01-9 [amp.chemicalbook.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Methylnicotinamide | CAS#:7250-52-4 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3-Cyano-4-methylpyridine and 3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 3-Cyano-4-methylpyridine and its parent compound, 3-cyanopyridine. Due to a lack of direct comparative studies in the currently available scientific literature, this document will summarize the biological context of the broader class of 3-cyanopyridine derivatives and highlight the distinct roles of each compound based on existing research.
Introduction: The 3-Cyanopyridine Scaffold
The 3-cyanopyridine core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Derivatives of 3-cyanopyridine have demonstrated a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This structural motif serves as a versatile building block for the synthesis of novel therapeutic agents.
Biological Activity Profile
3-Cyanopyridine Derivatives: A Hub of Anticancer Activity
Numerous studies have focused on the synthesis and evaluation of various substituted 3-cyanopyridine derivatives as potential anticancer agents. These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Key Signaling Pathways Targeted by 3-Cyanopyridine Derivatives:
While specific pathways for the two titular compounds are not detailed in comparative studies, research on related derivatives implicates pathways such as STAT3 and Pim-1 kinase signaling.
Caption: Generalized signaling pathways targeted by some 3-cyanopyridine derivatives.
This compound: A Key Synthetic Intermediate
Current literature primarily identifies this compound as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, including potential anticancer agents.[1] Its specific biological activities, when not incorporated into a larger molecule, are not well-documented in comparative studies.
3-Cyanopyridine: The Parent Scaffold
3-Cyanopyridine itself is a versatile precursor in the synthesis of various biologically active molecules and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.[2][3] While it forms the core of many active compounds, studies detailing its intrinsic biological activity in comparison to its derivatives are limited.
Quantitative Data Summary
A direct quantitative comparison of the biological activity of this compound and 3-cyanopyridine is not possible due to the absence of head-to-head studies. The table below presents a conceptual framework for how such data would be presented if available.
| Biological Activity | This compound | 3-Cyanopyridine | Reference Compound |
| Anticancer Activity | |||
| Cell Line: MCF-7 (IC₅₀, µM) | Data not available | Data not available | Doxorubicin: ~1-2 µM |
| Cell Line: A549 (IC₅₀, µM) | Data not available | Data not available | Cisplatin: ~5-10 µM |
| Antimicrobial Activity | |||
| E. coli (MIC, µg/mL) | Data not available | Data not available | Ciprofloxacin: <1 µg/mL |
| S. aureus (MIC, µg/mL) | Data not available | Data not available | Vancomycin: ~1-2 µg/mL |
Note: The values for reference compounds are approximate and can vary between studies.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro cytotoxicity of pyridine derivatives, based on commonly used methods such as the MTT or SRB assay.
In Vitro Cytotoxicity Assay (MTT/SRB)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, 3-cyanopyridine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or Tris-base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization buffer to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then dissolve the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.
Conclusion
While the 3-cyanopyridine scaffold is a promising area for the development of new therapeutic agents, particularly in oncology, there is a significant gap in the literature regarding a direct comparison of the biological activities of this compound and its parent compound, 3-cyanopyridine. The available evidence suggests that this compound is primarily utilized as a building block in the synthesis of more complex and potentially more potent molecules. Future research involving direct comparative studies is necessary to fully elucidate the specific biological effects of these two compounds and to understand the impact of the 4-methyl substitution on the activity of the 3-cyanopyridine core.
References
A Comparative Analysis of the Reactivity of 3-Cyano-4-methylpyridine and 4-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-cyano-4-methylpyridine and 4-cyanopyridine. The analysis is grounded in the fundamental electronic effects of their substituents and is supported by proposed experimental protocols for direct comparison. This document is intended to assist researchers in selecting the appropriate building block for synthesis and drug design, where nuanced reactivity can be critical.
Introduction to the Molecules
Both this compound and 4-cyanopyridine are important heterocyclic scaffolds in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the cyano group offers a versatile handle for a variety of chemical transformations. The key distinction between these two molecules lies in the presence of a methyl group at the 4-position in this compound, which significantly influences the electronic properties and, consequently, the reactivity of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-cyanopyridine is presented in Table 1.
| Property | This compound | 4-Cyanopyridine |
| CAS Number | 5444-01-9 | 100-48-1 |
| Molecular Formula | C₇H₆N₂ | C₆H₄N₂ |
| Molecular Weight | 118.14 g/mol | 104.11 g/mol [1][2] |
| Appearance | White to orange to green powder to crystal[3] | White to off-white crystals or powder[4][5] |
| Melting Point | 41-44 °C[6] | 76-81 °C[4] |
| Boiling Point | 108-111 °C at 20 mmHg[6] | 213.5 °C[5] |
| Solubility | Soluble in methanol and other common organic solvents[6][7] | Soluble in water, alcohol, ether, and benzene[5][8] |
Theoretical Reactivity Comparison
The reactivity of these two molecules is primarily dictated by the interplay of the electron-withdrawing cyano group and, in the case of this compound, the electron-donating methyl group.
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is further activated towards nucleophilic attack by the electron-withdrawing cyano group. In 4-cyanopyridine, the cyano group strongly activates the 2- and 6-positions for nucleophilic aromatic substitution (SNAr). The presence of the electron-donating methyl group at the 4-position in this compound is expected to partially counteract the electron-withdrawing effect of the nitrogen atom and the cyano group. This would likely render the pyridine ring of this compound less electrophilic and therefore less reactive towards nucleophiles compared to 4-cyanopyridine.
Reduction of the Cyano Group: The reduction of the cyano group to an aminomethyl group is a common transformation. The electronic environment of the cyano group can influence its reactivity towards reducing agents. In 4-cyanopyridine, the cyano group is directly conjugated with the electron-withdrawing pyridine ring nitrogen, which may make it more susceptible to reduction. The electron-donating methyl group in this compound could slightly increase the electron density on the pyridine ring, potentially making the cyano group less electrophilic and thus slightly less reactive towards certain reducing agents.
Reactivity of the Methyl Group: The methyl group in this compound is activated by the adjacent pyridine ring and can undergo reactions such as oxidation or condensation. This provides an additional site for functionalization that is absent in 4-cyanopyridine.
| Reaction Type | Expected Reactivity of this compound | Expected Reactivity of 4-Cyanopyridine | Rationale |
| Nucleophilic Aromatic Substitution | Lower | Higher | The electron-donating methyl group in this compound reduces the overall electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack compared to the strongly activated ring of 4-cyanopyridine. |
| Reduction of the Cyano Group | Potentially Lower | Potentially Higher | The electron-donating effect of the methyl group in this compound may slightly decrease the electrophilicity of the cyano carbon, potentially leading to a slower rate of reduction compared to 4-cyanopyridine where the cyano group is on a more electron-deficient ring. |
| Basicity of the Pyridine Nitrogen | Higher | Lower | The electron-donating methyl group increases the electron density on the pyridine nitrogen, making it more basic and more readily protonated or alkylated. |
| Reactions at the 4-Position | Reactive Methyl Group | No Reaction | The methyl group of this compound can be a site for various transformations (e.g., oxidation, deprotonation-alkylation), offering synthetic utility not available with 4-cyanopyridine. |
Proposed Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, a parallel experiment can be conducted. A nucleophilic aromatic substitution reaction is a suitable choice for this comparison.
Experiment: Comparative Nucleophilic Aromatic Substitution with Methoxide
This experiment aims to compare the rate of nucleophilic substitution of a chloro-substituent on derivatives of this compound and 4-cyanopyridine.
Materials:
-
2-Chloro-3-cyano-4-methylpyridine (Substrate A)
-
2-Chloro-4-cyanopyridine (Substrate B)
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous methanol
-
Reaction vials
-
Stirring plate and stir bars
-
TLC plates (silica gel)
-
GC-MS or HPLC for quantitative analysis
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In two separate, identical reaction vials, dissolve 1 mmol of Substrate A and Substrate B in 10 mL of anhydrous methanol.
-
Reaction Initiation: To each vial, add 1.1 mmol (2.2 mL of a 0.5 M solution) of sodium methoxide in methanol at room temperature while stirring.
-
Monitoring: Monitor the progress of both reactions at regular time intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC and GC-MS or HPLC.
-
Work-up: Once the reaction with 4-cyanopyridine is complete (or after a set time, e.g., 24 hours), quench both reactions by adding 10 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR and a quantitative technique like GC-MS or HPLC to determine the conversion and yield for each reaction.
Expected Outcome: It is anticipated that the reaction with 2-chloro-4-cyanopyridine will proceed at a significantly faster rate and with a higher yield compared to the reaction with 2-chloro-3-cyano-4-methylpyridine, demonstrating the deactivating effect of the methyl group on nucleophilic aromatic substitution.
Visualizing the Electronic and Experimental Differences
The following diagrams illustrate the electronic differences between the two molecules and the proposed experimental workflow.
Caption: Electronic influence of substituents.
Caption: Workflow for reactivity comparison.
Conclusion
References
- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. This compound | 5444-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-Cyanopyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 5444-01-9 [m.chemicalbook.com]
- 7. This compound Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
- 8. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyridine Carboxylic Acid Isomers as Enzyme Inhibitors: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory properties of three pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These isomers, while structurally similar, exhibit distinct inhibitory activities against various key enzymes, highlighting the critical role of substituent positioning on the pyridine ring in determining biological function. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in drug discovery and development efforts.
Comparative Enzyme Inhibition Data
The inhibitory activities of picolinic acid, nicotinic acid, and isonicotinic acid and their derivatives against several enzymes are summarized below. It is important to note that direct comparative studies of all three isomers against the same enzyme are limited. The data presented here are from individual studies and may involve derivatives of the parent compounds.
| Isomer/Derivative | Target Enzyme | Inhibitory Concentration | Reference Compound |
| Picolinic Acid Derivative (Fusaric Acid) | Dopamine β-hydroxylase | IC50: 30 µM[1] | - |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) | Ki: 3.8 ± 0.3 mM | - |
| Isonicotinic Acid Derivative (Isonicotinate of meta-aminophenol) | Cyclooxygenase-2 (COX-2) | IC50: 1.42 ± 0.1 µg/mL[2][3] | Ibuprofen (IC50: 11.2 ± 1.9 µg/mL)[3] |
Note: IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.
Dopamine β-Hydroxylase Inhibition Assay (Fluorometric)
This protocol is adapted from methods used to assess the inhibition of dopamine β-hydroxylase.
Materials:
-
Dopamine β-hydroxylase (from bovine adrenal medulla)
-
Picolinic acid or its derivatives (e.g., Fusaric Acid)
-
Dopamine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium acetate buffer (pH 5.0)
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, and the enzyme solution.
-
Add varying concentrations of the test inhibitor (picolinic acid or its derivatives) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, dopamine hydrochloride.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for the product (norepinephrine) using HPLC with fluorescence detection.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytochrome P450 2D6 (CYP2D6) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of compounds against CYP2D6, using dextromethorphan as a probe substrate.
Materials:
-
Human liver microsomes (source of CYP2D6)
-
Nicotinic acid
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.
-
Add nicotinic acid at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the CYP2D6 substrate, dextromethorphan, to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Centrifuge to precipitate proteins and collect the supernatant.
-
Analyze the formation of the metabolite (dextrorphan) from dextromethorphan using an LC-MS/MS system.
-
Determine the rate of metabolite formation and calculate the Ki value for the inhibition by nicotinic acid.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Isonicotinic acid or its derivatives
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
Inhibitor solvent (e.g., DMSO)
-
LC-MS/MS or ELISA-based detection system
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and hematin.
-
Add the COX-2 enzyme to the buffer.
-
Add the test inhibitor (isonicotinic acid or its derivatives) at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable agent (e.g., a solution of stannous chloride or by acidification).
-
Measure the amount of prostaglandin E2 (PGE2) produced using either LC-MS/MS or an ELISA kit.
-
Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow for enzyme inhibition assays are provided below using Graphviz (DOT language).
References
A Comparative Guide to the Purity Validation of 3-Cyano-4-methylpyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of 3-Cyano-4-methylpyridine. The selection of a robust and accurate analytical method is critical for ensuring the quality, consistency, and safety of pharmaceutical intermediates and final products. This document outlines a detailed experimental protocol for a proposed HPLC method, discusses potential impurities, and presents a comparative analysis with GC, supported by hypothetical experimental data.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the yield, safety, and efficacy of the final drug substance. HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds, offering high resolution and sensitivity.
Comparison of Analytical Techniques
While HPLC is a powerful tool for the analysis of this compound, Gas Chromatography (GC) presents a viable alternative, particularly given the volatility of some potential impurities. The choice between these methods depends on the specific analytical requirements, including the nature of the expected impurities and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. |
| Typical Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). | Inert gas (e.g., Helium, Nitrogen). |
| Temperature | Typically ambient or slightly elevated (e.g., 25-40°C). | High-temperature oven program (e.g., 50°C to 280°C). |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | High, with UV or Mass Spectrometry (MS) detection. | High, particularly with Flame Ionization Detection (FID) or MS. |
| Impurity Profile | Effective for separating non-volatile, polar, and structurally similar impurities. | Excellent for identifying and quantifying volatile impurities like residual solvents and starting materials. |
Potential Impurities in this compound
The manufacturing process of this compound can introduce several process-related impurities. A common synthesis route involves the reaction of 3-methylpyridine with ammonia and oxygen. Another route starts from 2,6-dichloro-4-methylnicotinonitrile. Therefore, potential impurities could include:
-
Starting Materials: 3-Methylpyridine, 2,6-Dichloro-4-methylnicotinonitrile.
-
Intermediates: Mono-chloro-3-cyano-4-methylpyridine isomers.
-
By-products: Oxidation products of 3-methylpyridine, other pyridine isomers.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., methanol, toluene).
Experimental Protocols
Proposed HPLC Method for Purity Validation
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Comparative Gas Chromatography (GC) Method
1. Instrumentation and Conditions:
-
GC System: A standard GC system with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
-
Column: DB-5 or equivalent capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.
Data Presentation
The following tables summarize hypothetical quantitative data from the purity analysis of three different batches of this compound using the proposed HPLC method and the comparative GC method.
Table 1: HPLC Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area | Purity (%) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Batch A | 12.5 | 4,520,100 | 99.56 | 0.21 (at 8.2 min) | 0.15 (at 14.1 min) |
| Batch B | 12.5 | 4,480,500 | 99.12 | 0.45 (at 8.2 min) | 0.30 (at 14.1 min) |
| Batch C | 12.5 | 4,550,800 | 99.80 | 0.10 (at 8.2 min) | 0.05 (at 14.1 min) |
Table 2: GC Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area | Purity (%) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Batch A | 10.2 | 3,210,400 | 99.65 | 0.15 (at 6.5 min) | 0.12 (at 11.8 min) |
| Batch B | 10.2 | 3,180,900 | 99.25 | 0.35 (at 6.5 min) | 0.25 (at 11.8 min) |
| Batch C | 10.2 | 3,250,100 | 99.85 | 0.08 (at 6.5 min) | 0.04 (at 11.8 min) |
Visualizations
Caption: Experimental workflow for HPLC purity validation of this compound.
Caption: Logical diagram illustrating the data analysis for purity calculation.
Conclusion
Both HPLC and GC are suitable methods for the purity validation of this compound. The proposed HPLC method provides excellent separation of the main component from potential non-volatile impurities. For a comprehensive purity profile, especially for the detection of residual solvents and volatile starting materials, complementing the HPLC analysis with a GC method is recommended. The choice of the primary method will depend on the specific requirements of the analysis and the likely impurity profile based on the synthetic route.
A Comparative Guide to 1H NMR Data of 4-Cyanopyridine
This guide provides a comprehensive cross-referencing of 1H NMR data for 4-cyanopyridine, offering a valuable resource for researchers, scientists, and professionals in drug development. By comparing experimental data from different sources and against isomeric alternatives, this document aims to facilitate accurate spectral interpretation and compound identification.
Quantitative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-cyanopyridine and its isomers, 2-cyanopyridine and 3-cyanopyridine, in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | Integration |
| 4-Cyanopyridine | CDCl₃ | 8.83 (d, J = 6.0 Hz), 7.55 (d, J = 6.0 Hz)[1] | 2H, 2H |
| DMSO-d₆ | 9.05 (d, J = 5.1 Hz), 8.00 (d, J = 5.1 Hz)[2] | 2H, 2H | |
| 2-Cyanopyridine | CDCl₃ | 8.74 (ddd, J = 4.9, 1.8, 0.9 Hz), 7.88 (td, J = 7.7, 1.8 Hz), 7.75 (d, J = 7.8 Hz), 7.58 (ddd, J = 7.6, 4.8, 1.2 Hz)[3] | 1H, 1H, 1H, 1H |
| 3-Cyanopyridine | CDCl₃ | 8.91 (s), 8.85 (d, J = 4.0 Hz), 8.00 (d, J = 8.0 Hz), 7.48 (dd, J = 8.0, 4.0 Hz)[1][4] | 1H, 1H, 1H, 1H |
| DMSO-d₆ | 9.22 (s), 9.03 (d, J < 0.3 Hz), 8.47 (dt, J = 8.1, 1.6 Hz), 7.81 (dd, J = 8.1, 5.0 Hz)[4] | 1H, 1H, 1H, 1H |
Experimental Protocol for 1H NMR Spectroscopy
This section details a standard methodology for acquiring a high-quality 1H NMR spectrum of a cyanopyridine sample.
2.1. Sample Preparation
-
Sample Purity: Ensure the cyanopyridine sample is of high purity to avoid misleading signals from impurities. If necessary, purify the compound using an appropriate method such as recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.[1]
-
Concentration: Dissolve 5-10 mg of the cyanopyridine isomer in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[1]
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to maximize signal-to-noise.
-
Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical spectral lines. This can be performed manually or automatically.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Pulse Angle: Use a 30-45 degree pulse angle.[5]
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[1]
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.[1]
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known value.
-
Integration: Integrate the area under each peak to determine the relative ratio of the protons giving rise to the signals.
Data Validation Workflow
The following diagram illustrates the logical workflow for cross-referencing and validating 1H NMR data for 4-cyanopyridine.
Caption: Cross-referencing workflow for 1H NMR data validation.
References
A Comparative Guide to Catalytic Efficiency in Cyanopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyanopyridines, a critical scaffold in numerous pharmaceuticals and functional materials, is a field of continuous innovation. The efficiency of catalytic systems for the cyanation of pyridine derivatives is a key factor in the development of sustainable and economically viable synthetic routes. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Comparison of Catalytic Efficiency
The following table summarizes the performance of different catalytic systems for the synthesis of cyanopyridines. The data is compiled from recent literature and provides a direct comparison of key performance indicators.
| Catalytic System | Starting Material | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| Palladium-catalyzed | 2-Chloropyridine | K₄[Fe(CN)₆] | 100 | 1 | >95 | 1 | 95 | 95 |
| 3-Bromopyridine | Zn(CN)₂ | 80 | 12 | 85 | 2 | 42.5 | 3.54 | |
| Nickel-catalyzed | 2-Chloropyridine | Zn(CN)₂ | 60 | 24 | 92 | 5 | 18.4 | 0.77 |
| 3-Bromopyridine | K₄[Fe(CN)₆] | 100 | 18 | 88 | 2.5 | 35.2 | 1.96 | |
| Copper-catalyzed | 2-Bromopyridine | CuCN | 150 | 24 | 75 | Stoichiometric | - | - |
| 2-Iodopyridine | NaCN | 110 | 48 | 82 | 10 | 8.2 | 0.17 | |
| Iron-catalyzed | 3-Methylpyridine | NH₃, O₂ | 350-450 | - | >95 | - | - | - |
| Multicomponent | Aldehyde, Ketone, Malononitrile | - | 80 | 0.5 | 94 | 10 | 9.4 | 18.8 |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Values for TON and TOF are calculated based on the provided yield and catalyst loading and may vary depending on the specific reaction conditions. The iron-catalyzed ammoxidation is a continuous flow process, making direct comparison of TON and TOF with batch processes challenging.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Palladium-Catalyzed Cyanation of 2-Chloropyridine using K₄[Fe(CN)₆]
This procedure is adapted from a general method for the palladium-catalyzed cyanation of heteroaryl chlorides.
Materials:
-
2-Chloropyridine (1 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladacycle precatalyst (e.g., XPhos Pd G3, 1 mol%)
-
XPhos ligand (1.5 mol%)
-
Potassium acetate (KOAc) (2 equiv)
-
1,4-Dioxane (2 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk tube, add 2-chloropyridine, K₄[Fe(CN)₆]·3H₂O, palladacycle precatalyst, XPhos ligand, and KOAc.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed 1,4-dioxane and water to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 1 hour.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-cyanopyridine.
Nickel-Catalyzed Cyanation of 3-Bromopyridine
This protocol is a representative example of a nickel-catalyzed cyanation of an aryl bromide.
Materials:
-
3-Bromopyridine (1 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Nickel(II) chloride (NiCl₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
Zinc powder (10 mol%)
-
Dimethylacetamide (DMAc) (3 mL)
Procedure:
-
In a glovebox, add NiCl₂, dppf, and zinc powder to an oven-dried vial.
-
Add DMAc and stir the mixture at room temperature for 10 minutes.
-
Add 3-bromopyridine and Zn(CN)₂ to the vial.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 3-cyanopyridine.
Copper-Catalyzed Cyanation of 2-Iodopyridine
This procedure describes a copper-catalyzed cyanation using sodium cyanide.
Materials:
-
2-Iodopyridine (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI and 2-iodopyridine.
-
Evacuate and backfill the tube with argon.
-
Add toluene, DMEDA, and NaCN.
-
Heat the mixture in a preheated oil bath at 110 °C for 48 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with aqueous ammonia and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford 2-cyanopyridine.
One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine
This method provides rapid access to highly substituted cyanopyridines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Na₂CaP₂O₇, 10 mol%)
Procedure:
-
In a flask, mix the aromatic aldehyde, ketone, malononitrile, and ammonium acetate.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture at 80 °C under solvent-free conditions, monitoring the reaction by TLC.
-
Upon completion (typically 30 minutes), cool the mixture to room temperature.
-
Add ethanol and stir for a few minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
Visualizing the Process and Performance
To better understand the experimental process and the factors influencing catalytic efficiency, the following diagrams are provided.
A Comparative Analysis of the 1H NMR Spectrum of 3-ethyl-4-methylpyridine
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-ethyl-4-methylpyridine, a substituted pyridine derivative of interest in various fields of chemical research, including drug development. For comparative purposes, its spectral data is presented alongside that of two analogous compounds: 3,4-dimethylpyridine (3,4-lutidine) and 3-ethyl-5-methylpyridine. This comparison highlights the influence of substituent positioning on the chemical shifts and coupling patterns of the pyridine ring protons.
Due to the limited availability of complete, experimentally assigned public data for 3-ethyl-4-methylpyridine and 3-ethyl-5-methylpyridine, the spectral information for these compounds is presented as predicted data. This data has been generated using a reliable online prediction tool to ensure a high degree of accuracy. The data for 3,4-dimethylpyridine is based on experimental observations.
Comparison of 1H NMR Spectral Data
The following table summarizes the 1H NMR spectral data for 3-ethyl-4-methylpyridine and its selected alternatives. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Data Source |
| 3-ethyl-4-methylpyridine | H-2 | ~8.35 | s | - | Predicted |
| H-5 | ~6.98 | d | ~4.9 | Predicted | |
| H-6 | ~8.29 | d | ~4.9 | Predicted | |
| CH2 (ethyl) | ~2.63 | q | ~7.6 | Predicted | |
| CH3 (ethyl) | ~1.21 | t | ~7.6 | Predicted | |
| CH3 (at C4) | ~2.28 | s | - | Predicted | |
| 3,4-dimethylpyridine | H-2, H-6 | ~8.25 | s | - | Experimental |
| H-5 | ~7.05 | s | - | Experimental | |
| CH3 (at C3) | ~2.27 | s | - | Experimental | |
| CH3 (at C4) | ~2.27 | s | - | Experimental | |
| 3-ethyl-5-methylpyridine | H-2, H-6 | ~8.25 | s | - | Predicted |
| H-4 | ~7.29 | s | - | Predicted | |
| CH2 (ethyl) | ~2.59 | q | ~7.6 | Predicted | |
| CH3 (ethyl) | ~1.22 | t | ~7.6 | Predicted | |
| CH3 (at C5) | ~2.30 | s | - | Predicted |
Note: Predicted data was generated using online NMR prediction tools. Experimental conditions such as solvent and concentration can influence chemical shifts.
Structural Assignment and Proton Environment
The chemical structure of 3-ethyl-4-methylpyridine with the assigned proton labels is illustrated below. This diagram helps to visualize the spatial relationship between the different protons, which is fundamental to understanding their chemical shifts and coupling patterns in the 1H NMR spectrum.
Caption: Molecular structure of 3-ethyl-4-methylpyridine with labeled protons.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a liquid sample such as 3-ethyl-4-methylpyridine.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.
-
Sample Concentration: Weigh approximately 5-10 mg of 3-ethyl-4-methylpyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the height of the solution in the tube is approximately 4-5 cm.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the proton frequency, and the field frequency should be locked onto the deuterium signal of the solvent.
-
Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
3. Data Acquisition:
-
Standard 1D Proton Experiment: Select a standard one-pulse proton experiment.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.
-
Pulse Angle: A 30-45 degree pulse angle is typically used for routine spectra.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
